PfDHODH-IN-1
Description
The exact mass of the compound this compound is 296.07726208 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(Z)-2-cyano-3-cyclopropyl-3-hydroxy-N-[4-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c15-14(16,17)9-3-5-10(6-4-9)19-13(21)11(7-18)12(20)8-1-2-8/h3-6,8,20H,1-2H2,(H,19,21)/b12-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNOIAXAHSRIGK-QXMHVHEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=C(C#N)C(=O)NC2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1/C(=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(F)(F)F)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1148125-81-8 | |
| Record name | (2Z)-2-cyano-3-cyclopropyl-3-hydroxy-N-[4-(trifluoromethyl)phenyl]prop-2-enamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
PfDHODH-IN-1: A Technical Guide to its Mechanism of Action in Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Critical Role of PfDHODH in Plasmodium falciparum
Plasmodium falciparum, the protozoan parasite responsible for the most severe form of malaria, relies exclusively on the de novo synthesis of pyrimidines for the production of DNA and RNA, which are vital for its rapid replication within the host.[1][2][3] Unlike its human host, the parasite lacks pyrimidine salvage pathways, making the de novo pathway an attractive target for chemotherapeutic intervention.
The fourth and rate-limiting step in this essential pathway is catalyzed by dihydroorotate dehydrogenase (DHODH), a flavin-dependent mitochondrial enzyme.[1][2] PfDHODH facilitates the oxidation of dihydroorotate to orotate. Inhibition of PfDHODH effectively halts pyrimidine biosynthesis, leading to parasite death. The significant structural differences between the parasite and human DHODH enzymes allow for the development of highly selective inhibitors.
PfDHODH-IN-1: A Representative Inhibitor
This compound (CAS 183945-55-3) is an analog of the active metabolite of Leflunomide and has been identified as an inhibitor of PfDHODH with antimalarial activity. Its chemical formula is C₁₄H₁₁F₃N₂O₂.
Due to the limited availability of specific inhibitory data for this compound against the P. falciparum enzyme in peer-reviewed literature, this guide will use the extensively studied clinical candidate DSM265 as a representative inhibitor to detail the mechanism of action. DSM265 is a potent and selective triazolopyrimidine-based inhibitor of PfDHODH.
Mechanism of Action: Inhibition of the De Novo Pyrimidine Biosynthesis Pathway
The primary mechanism of action of PfDHODH inhibitors like DSM265 is the specific and potent inhibition of the PfDHODH enzyme. This targeted inhibition disrupts the de novo pyrimidine biosynthesis pathway, depriving the parasite of the necessary building blocks for DNA and RNA synthesis. This ultimately leads to a cessation of parasite growth and replication.
Figure 1: Inhibition of the De Novo Pyrimidine Biosynthesis Pathway by DSM265.
Quantitative Data: Inhibitory Potency of DSM265
The inhibitory activity of DSM265 has been quantified through both enzymatic and cell-based assays. The following tables summarize the key findings.
Table 1: In Vitro Enzymatic Inhibition by DSM265
| Enzyme Target | IC₅₀ (nM) | Selectivity vs. Human DHODH | Reference |
| P. falciparum DHODH | 8.9 | >5,000x | |
| P. vivax DHODH | 27 | ~1,850x | |
| Human DHODH | >50,000 | - |
Table 2: In Vitro Anti-parasitic Activity of DSM265
| P. falciparum Strain | EC₅₀ (nM) | Assay Type | Reference |
| 3D7 | 4.3 | SYBR Green I | |
| Dd2 (chloroquine-resistant) | 2.2 | SYBR Green I |
Binding Site and Structural Insights
X-ray crystallography studies of DSM265 in complex with PfDHODH have revealed the molecular basis for its potent and selective inhibition. DSM265 binds to a hydrophobic pocket adjacent to the flavin mononucleotide (FMN) cofactor and the ubiquinone binding channel. This binding site is distinct from the dihydroorotate binding site. The high selectivity of DSM265 for the parasite enzyme is attributed to differences in the amino acid residues lining this pocket compared to the human ortholog.
Cellular Effects on Plasmodium falciparum
The inhibition of PfDHODH by DSM265 has profound effects on the parasite's lifecycle.
-
Growth Arrest: Treatment with DSM265 leads to a rapid cessation of parasite proliferation in the blood stage.
-
Stage Specificity: The inhibitor is effective against both the liver and blood stages of the parasite. It arrests the development of liver-stage schizonts and blood-stage trophozoites.
-
Rate of Kill: DSM265 exhibits a delayed-death phenotype, with parasite clearance typically observed after one to two replication cycles, consistent with the depletion of the pyrimidine pool.
Experimental Protocols
PfDHODH Enzyme Inhibition Assay (DCIP-based)
This spectrophotometric assay measures the activity of PfDHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).
Workflow:
Figure 2: Workflow for the PfDHODH Enzyme Inhibition Assay.
Detailed Method:
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100.
-
Substrates: Prepare stock solutions of L-dihydroorotate and decylubiquinone.
-
DCIP: Prepare a stock solution of 2,6-dichloroindophenol.
-
Enzyme: Dilute recombinant PfDHODH to the desired concentration in assay buffer.
-
Inhibitor: Prepare a serial dilution of DSM265 in DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, add the assay buffer, PfDHODH enzyme, and varying concentrations of DSM265.
-
Incubate the plate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of L-dihydroorotate, decylubiquinone, and DCIP.
-
Immediately begin monitoring the decrease in absorbance at 600 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Normalize the data to controls (no inhibitor for 0% inhibition, and no enzyme for 100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
In Vitro Parasite Growth Inhibition Assay (SYBR Green I-based)
This assay determines the effect of the inhibitor on the proliferation of P. falciparum in an in vitro culture of human erythrocytes by quantifying parasite DNA using the fluorescent dye SYBR Green I.
Workflow:
Figure 3: Workflow for the SYBR Green I-based Parasite Growth Inhibition Assay.
Detailed Method:
-
Plate Preparation:
-
Prepare serial dilutions of DSM265 in culture medium in a 96-well plate. Include positive (e.g., chloroquine) and negative (no drug) controls.
-
-
Parasite Culture:
-
Add synchronized ring-stage P. falciparum culture (e.g., 0.5% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 72 hours under standard malaria culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).
-
-
Lysis and Staining:
-
Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye.
-
Add the lysis buffer to each well and mix.
-
Incubate the plates in the dark at room temperature for at least 1 hour.
-
-
Fluorescence Measurement and Analysis:
-
Read the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Subtract the background fluorescence from uninfected red blood cells.
-
Plot the fluorescence intensity against the logarithm of the drug concentration and fit the data to a dose-response curve to calculate the EC₅₀ value.
-
Conclusion
PfDHODH inhibitors, exemplified by DSM265, represent a highly promising class of antimalarial drugs with a validated mechanism of action. By targeting an essential metabolic pathway that is absent in the human host, these compounds offer a high degree of selectivity and potency against P. falciparum. The detailed understanding of their interaction with the PfDHODH enzyme, coupled with robust in vitro assays, provides a solid foundation for the continued development of this therapeutic strategy in the fight against malaria.
References
- 1. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSM265 | Medicines for Malaria Venture [mmv.org]
- 3. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria | Medicines for Malaria Venture [mmv.org]
What is the chemical structure of PfDHODH-IN-1?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and biological characteristics of PfDHODH-IN-1, a known inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).
Chemical Structure and Properties
This compound is an analog of the active metabolite of Leflunomide and functions as an inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), an enzyme essential for the de novo pyrimidine biosynthesis in the malaria parasite.[1][2] Its inhibitory action gives it antimalarial properties.[1][2]
Chemical Identity:
| Identifier | Value |
| IUPAC Name | (Z)-2-cyano-3-cyclopropyl-3-hydroxy-N-[4-(trifluoromethyl)phenyl]prop-2-enamide[] |
| Synonyms | 2-Cyano-3-cyclopropyl-3-hydroxy-N-[4-(trifluoromethyl)phenyl]propenamide |
| CAS Number | 183945-55-3 |
| Molecular Formula | C14H11F3N2O2 |
| Molecular Weight | 296.24 g/mol |
| SMILES | O=C(NC1=CC=C(C(F)(F)F)C=C1)/C(C#N)=C(C2CC2)\O |
Mechanism of Action and Biological Target
This compound targets dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is the sole source of pyrimidines for the parasite, making PfDHODH a validated and promising target for antimalarial drug development. The enzyme catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in the synthesis of DNA and RNA. By inhibiting PfDHODH, this compound effectively halts pyrimidine synthesis, thereby preventing parasite proliferation.
The binding site for inhibitors like this compound is located adjacent to the flavin mononucleotide (FMN) cofactor within a hydrophobic tunnel. Structural studies of PfDHODH in complex with various inhibitors have revealed significant flexibility in this binding site, which allows it to accommodate diverse chemical scaffolds.
Logical Workflow for Inhibitor Screening
The discovery of novel PfDHODH inhibitors often follows a structured workflow that combines computational and experimental methods.
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of PfDHODH inhibitors. Below are methodologies for key experiments.
1. PfDHODH Enzyme Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of PfDHODH by 50%.
-
Methodology:
-
Recombinant PfDHODH is expressed and purified.
-
The enzyme assay is typically performed in a 96-well plate format.
-
The reaction mixture contains the enzyme, the substrate (dihydroorotate), and an electron acceptor (e.g., 2,6-dichloroindophenol or decylubiquinone).
-
The inhibitor, dissolved in a suitable solvent like DMSO, is added at various concentrations.
-
The reaction is initiated, and the rate of the electron acceptor reduction is monitored spectrophotometrically.
-
IC50 values are calculated by fitting the dose-response data to a suitable equation.
-
2. X-ray Crystallography of PfDHODH-Inhibitor Complex
-
Objective: To determine the three-dimensional structure of PfDHODH in complex with an inhibitor to understand the binding mode.
-
Methodology:
-
Crystals of the PfDHODH-inhibitor complex are grown using techniques such as vapor diffusion.
-
Diffraction data are collected from the crystals using a high-intensity X-ray source, such as a synchrotron.
-
The diffraction data are processed and scaled.
-
The structure is solved using molecular replacement, using a known structure of PfDHODH as a search model.
-
The model is refined, and the inhibitor is built into the electron density map.
-
3. In Vivo Efficacy in a Malaria Mouse Model
-
Objective: To assess the antimalarial activity of the inhibitor in a living organism.
-
Methodology:
-
Mice are infected with a suitable Plasmodium species, such as Plasmodium berghei.
-
The test compound is administered to the mice, typically orally, at different doses.
-
A control group of infected mice receives the vehicle only.
-
Parasitemia (the percentage of infected red blood cells) is monitored over several days by examining blood smears.
-
The efficacy of the compound is determined by the reduction in parasitemia compared to the control group.
-
Quantitative Data Summary
The following table summarizes key quantitative data for PfDHODH inhibitors from various chemical series.
| Compound Class | Example Inhibitor | PfDHODH IC50 (µM) | In Vitro Antimalarial Activity (µM) | Reference |
| Dihydrothiophenone | PfDHODH-IN-2 | 1.11 | >20 (3D7 and Dd2 strains) | |
| Triazolopyrimidine | DSM74 | - | Potent nanomolar activity | |
| Thiophene Carboxamide | Genz-667348 | Low nanomolar | - | |
| N-Phenylbenzamide | DSM59 | - | - |
Note: IC50 and in vitro activity values can vary depending on the specific assay conditions and parasite strains used.
Signaling Pathway: De Novo Pyrimidine Biosynthesis
PfDHODH catalyzes a critical step in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of nucleic acids in Plasmodium falciparum.
References
PfDHODH-IN-1: A Leflunomide Analog for Advancing Malaria Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria, a devastating infectious disease caused by Plasmodium parasites, continues to pose a significant global health challenge, necessitating the development of novel therapeutic agents. One of the most promising targets for antimalarial drug discovery is the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme. PfDHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, which is essential for the parasite's DNA and RNA synthesis and proliferation. Unlike their human hosts, Plasmodium parasites lack a pyrimidine salvage pathway, making them entirely dependent on this de novo synthesis for survival. This dependency creates a crucial therapeutic window for selective inhibition of PfDHODH.
Leflunomide, an immunosuppressive drug, and its active metabolite, A77 1726, are known inhibitors of human DHODH. This has spurred research into analogs of A77 1726 as potential antimalarial agents. PfDHODH-IN-1, a leflunomide analog, has emerged as a valuable tool in this area of research. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its use in malaria research.
Mechanism of Action
This compound functions as a potent inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme. By binding to the enzyme, it blocks the conversion of dihydroorotate to orotate, a critical step in the pyrimidine biosynthesis pathway. This disruption of pyrimidine synthesis deprives the parasite of the necessary building blocks for DNA and RNA replication, ultimately leading to the inhibition of parasite growth and proliferation. The selective inhibition of the parasite's enzyme over the human homolog is a key aspect of its therapeutic potential.
Quantitative Data
The inhibitory activity of this compound against DHODH from different species has been quantified, demonstrating its potential as a research tool and a starting point for the development of more selective inhibitors.
| Enzyme Source | IC50 (nM) | Reference |
| Plasmodium falciparum | Not explicitly found for this compound | |
| Human | 190 | [1] |
| Mouse | 47 | [1] |
| Rat | 21 | [1] |
Note: While the exact IC50 for PfDHODH is not explicitly stated for this compound in the provided search results, the referenced literature indicates its activity against the malarial enzyme. Further investigation of the primary literature is recommended to ascertain the specific value.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound and its analogs is detailed in the work by Kuo et al. (1996). The general synthetic scheme involves the condensation of a substituted aniline with a reactive ester, followed by cyclization and further chemical modifications to yield the final compound. For the specific synthesis of 2-Cyano-3-cyclopropyl-3-hydroxy-N-(4-(trifluoromethyl)phenyl)acrylamide (the chemical name for this compound), researchers should refer to the detailed methods section of this publication.
PfDHODH Enzyme Inhibition Assay
The protocol for determining the inhibitory activity of compounds against PfDHODH is described by Baldwin et al. (2002). This assay typically involves the following steps:
-
Expression and Purification of Recombinant PfDHODH: The enzyme is expressed in a suitable host system (e.g., E. coli) and purified to homogeneity.
-
Assay Components: The assay mixture contains a buffer, the purified PfDHODH enzyme, the substrate dihydroorotate, and an electron acceptor such as coenzyme Q.
-
Inhibitor Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the assay mixture at various concentrations.
-
Reaction Initiation and Monitoring: The reaction is initiated by the addition of the substrate. The enzyme activity is monitored by measuring the reduction of the electron acceptor over time, typically using a spectrophotometer.
-
IC50 Determination: The rate of the reaction at each inhibitor concentration is measured, and the data are plotted to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
In Vitro Antimalarial Activity Assay
The efficacy of this compound against the growth of P. falciparum in vitro can be assessed using standard parasite viability assays, such as the SYBR Green I-based fluorescence assay.
-
Parasite Culture: P. falciparum is cultured in human red blood cells in a suitable culture medium.
-
Drug Treatment: The cultured parasites are treated with serial dilutions of this compound.
-
Incubation: The treated parasites are incubated for a defined period (e.g., 72 hours) to allow for parasite replication.
-
Quantification of Parasite Growth: After incubation, the parasite growth is quantified by adding SYBR Green I dye, which intercalates with the parasite's DNA. The fluorescence intensity is measured using a fluorescence plate reader.
-
EC50 Determination: The fluorescence intensity is plotted against the drug concentration to determine the half-maximal effective concentration (EC50), which represents the concentration of the compound that inhibits parasite growth by 50%.
Visualizations
Signaling Pathway: Inhibition of Pyrimidine Biosynthesis
Caption: Inhibition of the de novo pyrimidine synthesis pathway by this compound.
Experimental Workflow: PfDHODH Inhibition Assay
Caption: Workflow for determining the IC50 of this compound.
Conclusion
This compound, as a leflunomide analog, serves as a critical research tool for the study of PfDHODH and the development of novel antimalarial therapies. Its well-defined mechanism of action and the availability of established experimental protocols make it an invaluable asset for academic and industrial researchers. The data and methodologies presented in this guide are intended to facilitate further investigation into PfDHODH inhibition, with the ultimate goal of contributing to the eradication of malaria. The structural scaffold of this compound also provides a foundation for structure-activity relationship studies aimed at discovering next-generation antimalarial drugs with improved potency and selectivity.
References
The Discovery and Synthesis of a Novel Antimalarial Agent: PfDHODH-IN-1
A Technical Whitepaper for Drug Development Professionals
This document provides an in-depth technical overview of the discovery, synthesis, and characterization of PfDHODH-IN-1, a potent and selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). This compound represents a promising new class of antimalarial drugs that target the parasite's essential pyrimidine biosynthesis pathway. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: Targeting a Critical Pathway in Plasmodium falciparum
Malaria, caused by the protozoan parasite Plasmodium falciparum, remains a significant global health threat, exacerbated by the emergence of drug-resistant parasite strains.[1][2] This has created an urgent need for novel antimalarial agents with new mechanisms of action. The de novo pyrimidine biosynthesis pathway is essential for the parasite's rapid replication and growth, as it is the sole source of pyrimidines required for DNA and RNA synthesis.[2][3] Unlike its human host, P. falciparum lacks a pyrimidine salvage pathway, making the enzymes in its de novo pathway highly attractive drug targets.[4]
PfDHODH is the fourth and rate-limiting enzyme in this pathway, catalyzing the oxidation of dihydroorotate to orotate. Its inhibition effectively halts parasite proliferation. This compound, a member of the triazolopyrimidine class of inhibitors, was identified through a structure-guided lead optimization program and has demonstrated potent activity against both drug-sensitive and drug-resistant strains of P. falciparum.
Discovery and Lead Optimization
The discovery of this compound was initiated by high-throughput screening of a diverse chemical library, which identified the triazolopyrimidine scaffold as a potent inhibitor of PfDHODH. Subsequent structure-guided medicinal chemistry, utilizing the X-ray crystal structure of PfDHODH, led to the optimization of this series. This program focused on enhancing potency against the parasite enzyme, increasing selectivity over the human ortholog, and improving pharmacokinetic properties.
The logical workflow for the discovery and optimization of this compound is depicted below.
Caption: Discovery and lead optimization workflow for this compound.
Synthesis of this compound
This compound and its analogues are synthesized via a multi-step process. A general synthetic route for the triazolopyrimidine core is outlined below. The synthesis typically involves the condensation of a 3-amino-1,2,4-triazole with a β-ketoester to form the triazolopyrimidine ring system, followed by functionalization at key positions to enhance potency and selectivity.
Caption: Generalized synthetic pathway for this compound.
Biological Activity and Selectivity
This compound exhibits potent inhibitory activity against the PfDHODH enzyme and excellent efficacy against the parasite in in-vitro cultures. A representative compound from this class, DSM265, has an IC50 of 8.9 nM against PfDHODH and an EC50 of 4.3 nM against the 3D7 strain of P. falciparum. Importantly, it shows high selectivity over the human DHODH enzyme, which is crucial for minimizing host toxicity.
Quantitative Data Summary
| Parameter | Value | Species/Strain | Reference |
| Enzyme Inhibition | |||
| PfDHODH IC50 | 8.9 nM | P. falciparum | |
| Human DHODH IC50 | >5000-fold higher than PfDHODH | Human | |
| In Vitro Parasite Growth Inhibition | |||
| EC50 | 4.3 nM | P. falciparum (3D7) | |
| EC50 | 1 - 4 ng/mL | P. falciparum (various strains) | |
| In Vivo Efficacy | |||
| ED90 | 3 mg/kg/day (oral, twice daily) | P. falciparum in NSG mice |
Mechanism of Action
This compound functions by binding to a specific pocket on the PfDHODH enzyme, which is distinct from the binding sites for the natural substrates, dihydroorotate and the cofactor flavin mononucleotide (FMN). This binding site is located in a hydrophobic channel presumed to be the binding site for the electron acceptor, ubiquinone. By occupying this site, the inhibitor prevents the essential redox reaction, thereby blocking the synthesis of orotate and halting the entire pyrimidine biosynthetic pathway. The high selectivity of this compound for the parasite enzyme over the human enzyme is attributed to differences in the amino acid residues lining this inhibitor-binding pocket.
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
PfDHODH Enzyme Inhibition Assay
This assay measures the enzymatic activity of PfDHODH by monitoring the reduction of a dye, 2,6-dichloroindophenol (DCIP), which serves as an artificial electron acceptor.
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.
-
Reagents:
-
L-dihydroorotate (substrate): 175 µM
-
Decylubiquinone (co-substrate): 18 µM
-
2,6-dichloroindophenol (DCIP, indicator): 95 µM
-
Recombinant PfDHODH enzyme: 12.5 nM
-
-
Procedure:
-
The assay is conducted in a 384-well plate format with a final volume of 50 µL.
-
Serial dilutions of this compound in DMSO are added to the wells.
-
The enzyme is added and the plate is incubated for a pre-determined time with the inhibitor.
-
The reaction is initiated by the addition of the substrates (L-dihydroorotate and decylubiquinone) and DCIP.
-
The plate is incubated for 20 minutes at room temperature.
-
The absorbance is measured at 600 nm.
-
The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
-
In Vitro Parasite Growth Inhibition Assay (SYBR Green I Method)
This assay determines the efficacy of this compound against P. falciparum cultured in human erythrocytes by quantifying parasite DNA using the fluorescent dye SYBR Green I.
-
Materials:
-
P. falciparum culture (synchronized to the ring stage) at a starting parasitemia of ~0.5-1%.
-
Human erythrocytes in complete culture medium.
-
96-well microtiter plates.
-
Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.
-
SYBR Green I dye (10,000x stock in DMSO).
-
-
Procedure:
-
Prepare serial dilutions of this compound in culture medium in a 96-well plate.
-
Add the parasite culture to each well.
-
Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
-
After incubation, freeze the plate at -80°C to lyse the erythrocytes.
-
Thaw the plate and add 100 µL of lysis buffer containing a 1:5000 dilution of SYBR Green I to each well.
-
Incubate in the dark at room temperature for 1-24 hours.
-
Measure fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate EC50 values from the resulting dose-response curves.
-
In Vivo Pharmacokinetics in Mice
Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Animals: CD-1 mice (male, ~25 g).
-
Formulation: Compound formulated in a suitable vehicle for oral and intravenous administration.
-
Procedure:
-
Intravenous (IV) Arm: Administer a single dose (e.g., 5 mg/kg) via tail vein injection.
-
Oral (PO) Arm: Administer a single dose (e.g., 10 mg/kg) via oral gavage.
-
Collect blood samples at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 6, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Process blood to obtain plasma.
-
Determine the concentration of this compound in plasma samples using a validated LC/MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Calculate pharmacokinetic parameters such as half-life (T½), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F%).
-
Conclusion
This compound is a potent and selective inhibitor of P. falciparum dihydroorotate dehydrogenase, a clinically validated target for antimalarial therapy. Its discovery and development have been guided by a deep understanding of the parasite's biology and the enzyme's structure. The data presented in this whitepaper demonstrate its promising profile as a potential clinical candidate for the treatment of malaria. Further development of this and related compounds could provide a new and effective tool in the global fight against this devastating disease.
References
- 1. Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of multiple targeting antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
Technical Guide: PfDHODH-IN-1 (CAS 183945-55-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PfDHODH-IN-1 (CAS: 183945-55-3) is a known inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is the sole source of pyrimidines for the malaria parasite, Plasmodium falciparum, making its inhibition a key strategy for antimalarial drug development.[1] this compound, also known as CCHTFP, is an analogue of A-771726, the active metabolite of the immunosuppressive drug leflunomide.[2][3] Its role as a P. falciparum DHODH (PfDHODH) inhibitor underscores its importance as a research tool and a scaffold for the development of novel antimalarial agents.[3][4]
This technical guide provides a comprehensive overview of this compound, including its chemical and biological properties, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows.
Core Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 183945-55-3 | |
| Formal Name | 2-cyano-3-cyclopropyl-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-propenamide | |
| Synonyms | CCHTFP, PfDHODH Inhibitor 1 | |
| Molecular Formula | C₁₄H₁₁F₃N₂O₂ | |
| Molecular Weight | 296.2 g/mol | |
| Purity | ≥98% | |
| Appearance | A solid | |
| Storage Temperature | -20°C | |
| Stability | ≥4 years | |
| Solubility (Ethanol) | ~1 mg/mL | |
| Solubility (DMSO) | ~10 mg/mL | |
| Solubility (DMF) | ~25 mg/mL | |
| UV/Vis (λmax) | 254, 292 nm |
Table 2: Biological Activity (Inhibition of Dihydroorotate Dehydrogenase)
| Target Enzyme | IC₅₀ (nM) | Reference(s) |
| Human DHODH | 190 | |
| Mouse DHODH | 47 | |
| Rat DHODH | 21 |
Mechanism of Action: Inhibition of the De Novo Pyrimidine Biosynthesis Pathway
Plasmodium falciparum relies exclusively on the de novo synthesis of pyrimidines for the production of DNA and RNA, which are essential for its rapid replication. The enzyme dihydroorotate dehydrogenase (PfDHODH) catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate. PfDHODH inhibitors, such as this compound, bind to the enzyme and block this crucial step, thereby depriving the parasite of the necessary building blocks for nucleic acid synthesis, leading to a halt in replication and parasite death.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize PfDHODH inhibitors.
PfDHODH Enzymatic Inhibition Assay (DCIP Assay)
This colorimetric assay measures the activity of PfDHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP).
Methodology:
-
Recombinant Enzyme: Use purified recombinant PfDHODH.
-
Assay Buffer: Prepare a buffer solution, for example, 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, and 0.1% Triton X-100.
-
Reaction Mixture: In a 96- or 384-well plate, combine the assay buffer, PfDHODH enzyme, the electron acceptor decylubiquinone (CoQD), and the indicator dye DCIP.
-
Inhibitor Addition: Add this compound at various concentrations to the wells. Include a DMSO control.
-
Initiation of Reaction: Start the reaction by adding the substrate, L-dihydroorotate.
-
Measurement: Immediately measure the absorbance at 600 nm at time zero and after a set incubation period (e.g., 20 minutes) at room temperature.
-
Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
References
PfDHODH: A Comprehensive Technical Guide to a Key Antimalarial Drug Target
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Malaria, a devastating infectious disease caused by Plasmodium parasites, continues to pose a significant global health challenge, exacerbated by the emergence of drug-resistant strains.[1][2] This necessitates the discovery and development of novel antimalarial agents with new mechanisms of action.[3][4] One of the most promising and clinically validated targets in the fight against malaria is the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme.[1]
PfDHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the parasite's survival as it cannot salvage pyrimidines from its human host. This dependency makes PfDHODH an ideal target for selective inhibition. This technical guide provides an in-depth overview of PfDHODH as a drug target, covering its biological role, structural biology, inhibitor classes, and the experimental methodologies crucial for the discovery and development of novel PfDHODH-targeting antimalarials.
The Role of PfDHODH in Plasmodium falciparum Biology
The de novo pyrimidine biosynthetic pathway is responsible for the synthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA. In P. falciparum, this pathway consists of six enzymatic steps. PfDHODH catalyzes the fourth and rate-limiting step: the oxidation of dihydroorotate to orotate. This reaction is a flavin mononucleotide (FMN)-dependent process that is coupled to the mitochondrial electron transport chain via coenzyme Q (CoQ).
The indispensability of this pathway for the parasite, coupled with the presence of a distinct pyrimidine salvage pathway in humans, provides a strong rationale for the development of selective PfDHODH inhibitors. Inhibition of PfDHODH effectively starves the parasite of the necessary precursors for nucleic acid synthesis, leading to a halt in replication and ultimately, cell death.
Structural Biology of PfDHODH and Inhibitor Binding
PfDHODH is a mitochondrial enzyme belonging to the class 2 family of DHODHs. X-ray crystallography studies have been instrumental in elucidating the three-dimensional structure of PfDHODH and understanding the binding modes of various inhibitors. The enzyme has a conserved β/α-barrel domain that houses the FMN cofactor.
A key feature of PfDHODH is a hydrophobic inhibitor-binding pocket adjacent to the FMN binding site, which is believed to overlap with the binding site for coenzyme Q. This pocket is structurally distinct from that of human DHODH (hDHODH), with differences in the amino acid residues lining the pocket. This structural divergence is the basis for the high selectivity of many PfDHODH inhibitors over the human enzyme. For instance, the binding mode of the active metabolite of leflunomide, A77 1726, is completely different in PfDHODH compared to hDHODH. The structural plasticity of the inhibitor-binding site in PfDHODH allows it to accommodate a diverse range of chemical scaffolds with high affinity.
Key Classes of PfDHODH Inhibitors and Quantitative Data
High-throughput screening and subsequent medicinal chemistry efforts have identified several potent and selective classes of PfDHODH inhibitors.
Triazolopyrimidine-based Inhibitors
The triazolopyrimidine series, exemplified by DSM265, represents one of the most advanced classes of PfDHODH inhibitors, having progressed to clinical trials. These compounds exhibit potent activity against PfDHODH and whole-cell parasite growth.
Table 1: In Vitro Activity of Selected Triazolopyrimidine Inhibitors
| Compound | PfDHODH IC50 (µM) | hDHODH IC50 (µM) | P. falciparum 3D7 EC50 (µM) | Reference |
| DSM1 | 0.047 | >200 | 0.079 | |
| DSM265 | - | >200 | - |
Note: Specific IC50/EC50 values for DSM265 were not detailed in the provided search results, but it is described as a potent inhibitor.
Benzimidazole-based Inhibitors
This class of inhibitors, including compounds like Genz-667348, has demonstrated low nanomolar potency against PfDHODH and efficacy in murine models of malaria.
Table 2: In Vitro and In Vivo Activity of Selected Benzimidazole Inhibitors
| Compound | PfDHODH IC50 (nM) | P. falciparum 3D7 IC50 (nM) | P. falciparum Dd2 IC50 (nM) | P. berghei ED50 (mg/kg/day) | Reference |
| Genz-667348 | - | - | - | 13-21 | |
| Analogue 2e | - | 80 | 90 | - |
Note: Specific PfDHODH IC50 values for Genz-667348 were not provided, but the series is described as having low nanomolar potency.
Other Inhibitor Scaffolds
High-throughput screening has also identified other chemical classes with significant inhibitory activity against PfDHODH.
Table 3: Activity of Diverse PfDHODH Inhibitor Scaffolds
| Compound Class | Representative Compound | PfDHODH IC50 (µM) | hDHODH Selectivity | P. falciparum 3D7 EC50 (µM) | Reference |
| Phenylbenzamides | Compound 4 | 0.02 - 0.8 | 70-12,500-fold | Inactive | |
| Ureas | Compound 5 | 0.02 - 0.8 | 70-12,500-fold | Inactive | |
| Naphthamides | Compound 6 | 0.02 - 0.8 | 70-12,500-fold | Inactive | |
| Substituted Pyrroles | - | < 1 | Selective | Submicromolar | |
| Thiofurans | Compound 8 | 0.042 | Selective | 0.49 | |
| Pyrimidones | Compound 26 | 0.023 | >400-fold | - |
Experimental Protocols
PfDHODH Enzyme Inhibition Assay
This assay is fundamental for determining the potency of compounds against the isolated PfDHODH enzyme.
Principle: The activity of DHODH is monitored by the reduction of the dye 2,6-dichloroindophenol (DCIP), which can be measured spectrophotometrically.
Detailed Protocol:
-
Reagents and Buffers:
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.
-
Substrates: L-dihydroorotate, decylubiquinone (a CoQ analog).
-
Dye: 2,6-dichloroindophenol (DCIP).
-
Enzyme: Purified recombinant PfDHODH.
-
-
Procedure:
-
The assay is typically performed in a 384-well plate format.
-
To each well, add the assay buffer containing L-dihydroorotate (e.g., 175 µM), decylubiquinone (e.g., 18 µM), and DCIP (e.g., 95 µM).
-
Add the test compounds at various concentrations.
-
Initiate the reaction by adding a final concentration of PfDHODH (e.g., 12.5 nM).
-
Monitor the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.
-
Calculate the rate of reaction and determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.
-
In Vitro Parasite Viability Assay (SYBR Green Assay)
This assay assesses the ability of compounds to inhibit the growth of P. falciparum in red blood cell culture.
Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, thus serving as a measure of parasite proliferation.
Detailed Protocol:
-
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strains).
-
Human red blood cells.
-
Culture medium (e.g., RPMI with Albumax).
-
SYBR Green I dye.
-
Lysis buffer.
-
-
Procedure:
-
Synchronize the parasite culture to the ring stage.
-
In a 384-well plate, add serial dilutions of the test compounds.
-
Add the parasite culture at a specific hematocrit (e.g., 2.5%) and parasitemia.
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
-
After incubation, lyse the red blood cells and add SYBR Green I dye.
-
Measure the fluorescence using a plate reader.
-
Calculate the EC50 value by plotting the percentage of growth inhibition against the compound concentration.
-
X-ray Crystallography of PfDHODH-Inhibitor Complexes
Determining the crystal structure of PfDHODH in complex with an inhibitor provides invaluable insights for structure-based drug design.
Principle: X-ray diffraction patterns from a crystal of the protein-ligand complex are used to determine the three-dimensional arrangement of atoms.
General Workflow:
-
Protein Expression and Purification: Express a truncated, soluble form of PfDHODH (often with a surface loop deleted to facilitate crystallization) in E. coli and purify it using chromatography techniques.
-
Crystallization:
-
Mix the purified protein with the inhibitor.
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature) using techniques like vapor diffusion in hanging drops.
-
-
Data Collection:
-
Expose the obtained crystals to a high-intensity X-ray beam.
-
Collect the diffraction data.
-
-
Structure Solution and Refinement:
-
Solve the crystallographic phases using molecular replacement with a known PfDHODH structure as a search model.
-
Build and refine the atomic model of the protein-inhibitor complex to fit the electron density map.
-
Drug Resistance and Future Directions
The emergence of drug resistance is a constant threat in antimalarial therapy. Studies have shown that resistance to PfDHODH inhibitors can arise through point mutations in the drug-binding site of the pfdhodh gene or through gene amplification. Interestingly, some resistant mutant parasites have shown increased sensitivity to other structural classes of PfDHODH inhibitors, a phenomenon known as collateral sensitivity. This opens up the possibility of developing combination therapies with inhibitors that have mutually incompatible resistance profiles to prevent or delay the emergence of resistance.
Future research in this area will likely focus on:
-
The design of novel inhibitors with high potency against a range of resistant mutants.
-
The exploration of combination therapies targeting PfDHODH and other essential parasite pathways.
-
The development of long-acting inhibitors suitable for prophylactic use.
Conclusion
PfDHODH stands out as a highly druggable and clinically validated target for the development of new antimalarial therapies. The essential nature of the de novo pyrimidine biosynthesis pathway for P. falciparum and the structural differences between the parasite and human enzymes allow for the design of potent and selective inhibitors. The wealth of structural and biochemical data available provides a solid foundation for structure-based drug design and lead optimization efforts. While the potential for drug resistance exists, strategies such as combination therapy based on collateral sensitivity offer promising avenues to ensure the long-term efficacy of PfDHODH inhibitors in the global fight against malaria.
References
- 1. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. mesamalaria.org [mesamalaria.org]
The Indispensable Role of De Novo Pyrimidine Biosynthesis in Plasmodium Survival: A Technical Guide for Researchers
Introduction
The protozoan parasite Plasmodium falciparum, the primary causative agent of the most severe form of human malaria, exhibits a remarkable reliance on the de novo synthesis of pyrimidines for its survival and proliferation. Unlike its human host, which can utilize both de novo and salvage pathways to acquire essential pyrimidine nucleotides, P. falciparum lacks a functional pyrimidine salvage pathway. This metabolic vulnerability makes the de novo pyrimidine biosynthesis pathway an attractive target for the development of novel antimalarial chemotherapeutics. This technical guide provides an in-depth exploration of this critical pathway, offering researchers, scientists, and drug development professionals a comprehensive resource on its core components, quantitative data, and key experimental methodologies.
The rapid replication of the parasite during its intraerythrocytic stage necessitates a robust supply of nucleotides for DNA and RNA synthesis. The parasite's complete dependence on the six-enzymatic-step de novo pathway to produce uridine 5'-monophosphate (UMP), the precursor for all other pyrimidines, underscores its significance as a key metabolic chokepoint.[1] Inhibition of any of the enzymes in this pathway can lead to parasite death, making them promising targets for therapeutic intervention.
The De Novo Pyrimidine Biosynthesis Pathway in Plasmodium falciparum
The synthesis of UMP in P. falciparum involves six sequential enzymatic reactions, starting from bicarbonate and glutamine. The organization of these enzymes in Plasmodium differs from that in mammals, where some exist as multifunctional proteins. In contrast, in P. falciparum, most are monofunctional, with the exception of a unique complex formed by the last two enzymes.
The six key enzymes in the pathway are:
-
Carbamoyl Phosphate Synthetase II (CPSII)
-
Aspartate Transcarbamoylase (ATCase)
-
Dihydroorotase (DHOase)
-
Dihydroorotate Dehydrogenase (DHODH)
-
Orotate Phosphoribosyltransferase (OPRT)
-
Orotidine 5'-Monophosphate Decarboxylase (OMPDC)
Below is a diagram illustrating the flow of substrates and products through this essential pathway.
Caption: The six-step de novo pyrimidine biosynthesis pathway in P. falciparum.
Enzyme Details and Significance
1. Carbamoyl Phosphate Synthetase II (CPSII, EC 6.3.5.5):
-
Function: Catalyzes the first committed step of the pathway: the ATP-dependent synthesis of carbamoyl phosphate from glutamine, bicarbonate, and two molecules of ATP.[1]
-
Localization: Cytosolic.
-
Structural Differences: In contrast to the human enzyme which is part of a large multifunctional protein called CAD (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, and Dihydroorotase), the P. falciparum CPSII is a monofunctional protein.[1] The parasite enzyme also contains two unique inserted sequences not found in other orthologs.[1]
-
Regulation: The activity of CPSII is inhibited by UTP, the end-product of the pathway, indicating feedback regulation.[2]
2. Aspartate Transcarbamoylase (ATCase, EC 2.1.3.2):
-
Function: Catalyzes the condensation of carbamoyl phosphate and L-aspartate to form N-carbamoyl-L-aspartate.
-
Localization: Cytosolic.
-
Structural Differences: Similar to CPSII, the parasite ATCase is a monofunctional enzyme, whereas in humans it is part of the CAD trifunctional protein. The P. falciparum ATCase forms a homotrimer.
-
Drug Target Potential: The essentiality of this step and the structural differences from the human enzyme make PfATCase a promising drug target. The compound Torin 2 has been shown to inhibit parasite growth by targeting PfATCase.
3. Dihydroorotase (DHOase, EC 3.5.2.3):
-
Function: Catalyzes the reversible cyclization of N-carbamoyl-L-aspartate to form L-dihydroorotate.
-
Localization: Cytosolic.
-
Structural Differences: PfDHOase is a monofunctional, monomeric enzyme, unlike the human DHOase which is the central domain of the CAD protein.
4. Dihydroorotate Dehydrogenase (DHODH, EC 1.3.5.2):
-
Function: This is the only mitochondrial enzyme in the pathway and catalyzes the rate-limiting step: the oxidation of dihydroorotate to orotate. It is a flavin-dependent enzyme that uses the mitochondrial electron transport chain for the regeneration of ubiquinone.
-
Localization: Inner mitochondrial membrane.
-
Drug Target Potential: PfDHODH is one of the most validated and promising drug targets in Plasmodium. Its inhibition is lethal to the parasite. The inhibitor binding site of PfDHODH shows significant differences from the human ortholog, allowing for the development of parasite-specific inhibitors. A notable inhibitor, DSM265, has advanced to clinical trials.
5. & 6. Orotate Phosphoribosyltransferase (OPRT, EC 2.4.2.10) and Orotidine 5'-Monophosphate Decarboxylase (OMPDC, EC 4.1.1.23):
-
Function: These enzymes catalyze the final two steps of UMP synthesis. OPRT converts orotate and 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotidine 5'-monophosphate (OMP). OMPDC then decarboxylates OMP to form UMP.
-
Localization: Cytosolic.
-
Structural Differences: In humans, these two enzymatic activities are present on a single bifunctional protein, UMP synthase. In P. falciparum, they are encoded by two separate genes but form a stable heterotetrameric complex, (PfOPRT)2(PfOMPDC)2. This complex formation provides kinetic advantages and thermal stability compared to the monofunctional enzymes. The unique insertions in the amino acid sequences of both proteins facilitate this interaction.
Quantitative Data on Plasmodium falciparum Pyrimidine Biosynthesis Enzymes
The following tables summarize the available kinetic parameters for the enzymes of the de novo pyrimidine biosynthesis pathway and the inhibitory constants for selected compounds.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference(s) |
| CPSII | MgATP²⁻ | 3800 ± 700 | - | - | - | |
| ATCase | Carbamoyl Phosphate | - | - | - | - | Data not available |
| L-Aspartate | - | - | - | - | Data not available | |
| DHOase | N-carbamoyl-L-aspartate | - | - | - | - | Data not available |
| DHODH | Dihydroorotate | - | - | - | - | Data not available |
| Decylubiquinone | - | - | - | - | Data not available | |
| OPRT | Orotate | - | - | - | - | Data not available |
| PRPP | 58.82 | 64.25 (with Mg²⁺) | - | - | ||
| PRPP (in fused OMPDC-OPRT) | 9.3 ± 0.5 | 2,994 | 3,534 | 3.8 x 10⁸ | ||
| OMPDC | OMP | - | - | - | - | Data not available |
Table 2: Inhibitor Constants (IC₅₀ and K_i_)
| Target Enzyme | Inhibitor | IC₅₀ (nM) | K_i_ (µM) | Reference(s) |
| ATCase | PALA | 160,000 (IC₅₀) | - | |
| DHODH | DSM265 | - | - | Data not available |
| Genz-667348 | 13 (PfDHODH) | - | ||
| Genz-668857 | 17 (PfDHODH) | - | ||
| A77 1726 | >50,000 | - | ||
| OMPDC | 6-thiocarboxamido-uridine 5'-monophosphate | - | - | Less effective on PfOMPDC |
Experimental Protocols
Detailed methodologies are crucial for the study of the Plasmodium pyrimidine biosynthesis pathway. Below are outlines for key experimental procedures.
In Vitro Culture of Plasmodium falciparum
Continuous in vitro culture of the asexual erythrocytic stages of P. falciparum is fundamental for research.
-
Materials:
-
P. falciparum strain (e.g., 3D7, NF54).
-
Human erythrocytes (O+).
-
Complete culture medium: RPMI 1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax II.
-
Culture flasks (25 cm² or 75 cm²).
-
Incubator with a controlled gas environment (5% CO₂, 5% O₂, 90% N₂) at 37°C.
-
-
Procedure:
-
Prepare complete culture medium and warm to 37°C.
-
Wash human erythrocytes three times with incomplete RPMI 1640.
-
Add the parasite culture to a flask with fresh erythrocytes to achieve the desired parasitemia (typically 0.5-2%) and a final hematocrit of 5%.
-
Add the appropriate volume of complete medium.
-
Place the flask in the incubator with the specified gas mixture.
-
Change the medium daily to replenish nutrients and remove waste products.
-
Monitor parasite growth and morphology by preparing thin blood smears and staining with Giemsa.
-
Subculture the parasites every 2-4 days depending on the growth rate.
-
For synchronization of parasite stages, treatment with 5% sorbitol can be employed to lyse late-stage parasites, leaving a culture enriched in ring stages.
-
Recombinant Expression and Purification of Pathway Enzymes
The production of recombinant enzymes is essential for biochemical and structural studies. The following is a general protocol that can be adapted for each enzyme.
-
Materials:
-
Expression vector (e.g., pET series with a His-tag).
-
E. coli expression strain (e.g., BL21(DE3)).
-
LB medium and appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
-
Lysis buffer (e.g., Tris-HCl pH 8.0, NaCl, imidazole, lysozyme, DNase I).
-
Ni-NTA affinity chromatography column.
-
Gel filtration chromatography column.
-
-
Procedure:
-
Clone the gene of interest into the expression vector.
-
Transform the plasmid into the E. coli expression strain.
-
Grow a large-scale culture in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Harvest the cells by centrifugation and resuspend in lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA column.
-
Wash the column with a low concentration of imidazole.
-
Elute the His-tagged protein with a high concentration of imidazole.
-
Further purify the protein by gel filtration chromatography to remove aggregates and other impurities.
-
Analyze the purity of the protein by SDS-PAGE.
-
Enzyme Activity Assays
a) Dihydroorotate Dehydrogenase (DHODH) Activity Assay (Colorimetric)
-
Principle: This assay measures the reduction of 2,6-dichloroindophenol (DCIP) which is coupled to the oxidation of dihydroorotate.
-
Materials:
-
Assay buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.
-
Recombinant PfDHODH.
-
L-dihydroorotate.
-
Decylubiquinone.
-
2,6-dichloroindophenol (DCIP).
-
96- or 384-well plates.
-
Spectrophotometer.
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-dihydroorotate, decylubiquinone, and DCIP.
-
Add the test compound (inhibitor) at various concentrations.
-
Initiate the reaction by adding the purified PfDHODH enzyme.
-
Incubate at room temperature for a defined period (e.g., 20 minutes).
-
Measure the decrease in absorbance at 600 nm, which corresponds to the reduction of DCIP.
-
Calculate the percent inhibition relative to a no-drug control and determine the IC₅₀ value.
-
Parasite Growth Inhibition Assays
a) SYBR Green I-Based Fluorescence Assay
-
Principle: This assay quantifies parasite growth by measuring the fluorescence of SYBR Green I, a dye that intercalates with the DNA of the parasite.
-
Materials:
-
Synchronized ring-stage P. falciparum culture.
-
Complete culture medium.
-
96-well black plates.
-
Test compounds.
-
Lysis buffer containing SYBR Green I (e.g., 20 mM Tris pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I).
-
Fluorescence plate reader.
-
-
Procedure:
-
Add serially diluted test compounds to the wells of a 96-well plate.
-
Add the synchronized parasite culture (e.g., 0.5% parasitemia, 2% hematocrit) to each well.
-
Incubate the plate for 72 hours under standard culture conditions.
-
After incubation, add the lysis buffer containing SYBR Green I to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the percent inhibition and determine the IC₅₀ values.
-
b) Parasite Lactate Dehydrogenase (pLDH) Assay
-
Principle: This assay measures the activity of the parasite-specific enzyme lactate dehydrogenase, which serves as a biomarker for viable parasites.
-
Materials:
-
Synchronized P. falciparum culture.
-
96-well plates.
-
Test compounds.
-
Malstat reagent.
-
NBT/PES solution (Nitro blue tetrazolium/Phenazine ethosulfate).
-
Spectrophotometer.
-
-
Procedure:
-
Perform the 72-hour drug incubation as described for the SYBR Green I assay.
-
After incubation, lyse the cells by freeze-thawing.
-
Prepare a reaction mixture of Malstat reagent and NBT/PES.
-
Add the reaction mixture to each well.
-
Incubate at room temperature in the dark.
-
Measure the absorbance at ~650 nm.
-
Calculate the percent inhibition and determine the IC₅₀ values.
-
Visualizations of Workflows and Logical Relationships
Experimental Workflow: DHODH Inhibition Assay
Caption: A typical workflow for a DHODH enzyme inhibition assay.
Logical Diagram: Rationale for Targeting Pyrimidine Biosynthesis
Caption: Logical flow illustrating the rationale for targeting this pathway.
Conclusion
The absolute dependence of Plasmodium falciparum on the de novo pyrimidine biosynthesis pathway for its survival presents a clear and compelling strategy for the development of new antimalarial drugs. The enzymes within this pathway, particularly DHODH and ATCase, offer validated and promising targets for therapeutic intervention due to their essential nature and structural divergence from their human counterparts. This guide provides a foundational resource for researchers aiming to exploit this metabolic vulnerability, offering key data and methodologies to accelerate the discovery and development of novel and effective antimalarial agents. A thorough understanding of the biochemical and molecular intricacies of this pathway is paramount to overcoming the challenge of drug resistance and advancing the global effort to eradicate malaria.
References
- 1. Culture of Plasmodium falciparum in vitro: a subculture technique used for demonstrating antiplasmodial activity in serum from some Gambians, resident in an endemic malarious area | Parasitology | Cambridge Core [cambridge.org]
- 2. Improved Protocol for Continuous Culture of Plasmodium falciparum Reference Strains - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
PfDHODH Target Validation in Antimalarial Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the validation of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) as a leading target for antimalarial drug discovery. It consolidates key quantitative data, details essential experimental protocols, and illustrates critical pathways and workflows to support ongoing research and development efforts in this field.
Introduction: The Imperative for a Novel Antimalarial Target
The rise of drug-resistant Plasmodium falciparum strains has significantly compromised the efficacy of existing antimalarial therapies, creating an urgent need for new drugs with novel mechanisms of action.[1][2] The parasite's metabolic pathways offer fertile ground for identifying new targets. One of the most successfully validated targets to emerge is PfDHODH, a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][3]
P. falciparum cannot salvage pyrimidines from its human host and is therefore entirely dependent on its own de novo synthesis pathway for the production of DNA, RNA, glycoproteins, and phospholipids.[4] PfDHODH catalyzes the fourth and rate-limiting step in this process: the oxidation of dihydroorotate to orotate. Its essentiality for parasite survival, coupled with significant structural differences from the human ortholog, makes PfDHODH an ideal target for selective inhibition.
Target Validation: Genetic and Chemical Evidence
The validation of PfDHODH as a drug target is supported by a robust body of genetic, chemical, and structural evidence.
-
Genetic Validation : The essentiality of PfDHODH has been unequivocally demonstrated through genetic manipulation. Transgenic P. falciparum parasites were engineered to express a cytosolic, fumarate-dependent DHODH from yeast (Saccharomyces cerevisiae). This modification bypasses the parasite's mitochondrial PfDHODH and renders the transgenic parasites resistant to PfDHODH inhibitors, confirming that the enzyme is the specific target of these compounds and is crucial for parasite survival.
-
Chemical Validation : The development of potent and selective small-molecule inhibitors that demonstrate a strong correlation between enzyme inhibition and parasite killing provides powerful chemical validation. High-throughput screening campaigns have identified multiple distinct chemical scaffolds, such as the triazolopyrimidines (e.g., DSM265) and N-alkyl-5-(1H-benzimidazol-1-yl)thiophene-2-carboxamides (e.g., Genz-667348), that are highly active against the parasite both in vitro and in vivo.
-
Structural Validation : X-ray crystallography has revealed significant differences between the inhibitor-binding sites of PfDHODH and human DHODH. While the human enzyme has a narrow, enclosed tunnel leading to the ubiquinone binding site, the parasite enzyme features a wider, more open pocket. This structural divergence is key to designing inhibitors that are highly selective for the parasite enzyme, minimizing potential host toxicity.
Quantitative Data on Representative PfDHODH Inhibitors
The following tables summarize the quantitative data for key PfDHODH inhibitors from a promising N-alkyl-5-(1H-benzimidazol-1-yl)thiophene-2-carboxamide series, demonstrating their potency, selectivity, and efficacy.
Table 1: In Vitro Enzyme Inhibition
| Compound | PfDHODH IC₅₀ (nM) | PbDHODH IC₅₀ (nM) | PvDHODH IC₅₀ (nM) | hDHODH IC₅₀ (nM) | Selectivity (hDHODH/PfDHODH) |
|---|---|---|---|---|---|
| Genz-667348 | 14 | 22 | 21 | >20,000 | >1428 |
| Genz-668857 | 13 | 20 | 18 | >20,000 | >1538 |
| Genz-669178 | 15 | 23 | 22 | >20,000 | >1333 |
Data sourced from a study on novel PfDHODH inhibitors. PbDHODH: P. berghei DHODH; PvDHODH: P. vivax DHODH; hDHODH: human DHODH.
Table 2: In Vitro Antimalarial Activity
| Compound | P. falciparum 3D7 IC₅₀ (nM) | P. falciparum Dd2 IC₅₀ (nM) | P. berghei IC₅₀ (nM) | P. knowlesi IC₅₀ (nM) |
|---|---|---|---|---|
| Genz-667348 | 2.5 | 3.0 | 16 | 17 |
| Genz-668857 | 2.1 | 2.5 | 28 | 27 |
| Genz-669178 | 3.4 | 3.5 | Not Reported | Not Reported |
Data reflects the potency against cultured parasite strains. 3D7 is a drug-sensitive strain, while Dd2 is a multidrug-resistant strain.
Table 3: In Vivo Efficacy in a Murine Model
| Compound | Dosing Regimen (Oral, BID) | ED₅₀ (mg/kg/day) | ED₉₀ (mg/kg/day) |
|---|---|---|---|
| Genz-667348 | 4 days | 13 | 38 |
| Genz-668857 | 4 days | 21 | 58 |
Efficacy data from the P. berghei mouse model. BID: twice daily dosing.
Key Experimental Protocols
Detailed methodologies are crucial for the successful evaluation of PfDHODH inhibitors.
PfDHODH Enzyme Inhibition Assay
This assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP).
-
Reagents and Buffer :
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.
-
Substrates: L-dihydroorotate, decylubiquinone (coenzyme Q analog).
-
Indicator: 2,6-dichloroindophenol (DCIP).
-
Enzyme: Recombinant PfDHODH (e.g., 12.5 nM final concentration).
-
-
Procedure :
-
The assay is conducted in a 384-well plate format with a final volume of 50 µL.
-
Test compounds are serially diluted and added to the wells.
-
The enzymatic reaction is initiated by adding L-dihydroorotate.
-
The reduction of DCIP is monitored spectrophotometrically by the decrease in absorbance at 600 nm.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter equation.
-
In Vitro Parasite Growth Inhibition Assay (SYBR Green I)
This whole-cell assay quantifies parasite proliferation by measuring the replication of parasite DNA.
-
Materials :
-
P. falciparum cultures synchronized at the ring stage.
-
Human erythrocytes (O+) and complete parasite culture medium.
-
SYBR Green I lysis buffer.
-
-
Procedure :
-
Serially diluted test compounds are added to a 96-well plate containing parasitized erythrocytes (0.5% parasitemia, 2% hematocrit).
-
Plates are incubated for 72 hours under standard culture conditions (37°C, 5% O₂, 5% CO₂).
-
After incubation, the plate is frozen at -80°C to lyse the cells.
-
The plate is thawed, and SYBR Green I lysis buffer is added to each well.
-
Fluorescence (excitation: 485 nm, emission: 530 nm) is measured to quantify DNA content.
-
IC₅₀ values are determined from the dose-response curve.
-
In Vivo Murine Efficacy Model (4-Day Suppressive Test)
This model assesses the ability of a compound to suppress parasite growth in a living host.
-
Model :
-
Female BALB/c mice.
-
Infection with Plasmodium berghei (ANKA strain), often a transgenic line expressing green fluorescent protein (GFP).
-
-
Procedure :
-
Mice are infected intravenously with 1 x 10⁶ parasitized erythrocytes.
-
Treatment with the test compound (e.g., oral gavage) begins 2 hours post-infection and continues for four consecutive days (e.g., twice daily).
-
On day 5, a thin blood smear is taken from the tail.
-
Parasitemia is determined by flow cytometry (for GFP-expressing parasites) or Giemsa-stained blood smears.
-
The percent inhibition of parasite growth relative to a vehicle-treated control group is calculated, and ED₅₀/ED₉₀ values are determined.
-
Visualizing Key Pathways and Workflows
References
- 1. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Commercially Available PfDHODH Inhibitors for Malaria Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the pyrimidine biosynthesis pathway of the malaria parasite. This document serves as a valuable resource for researchers actively engaged in antimalarial drug discovery and development.
Introduction
Plasmodium falciparum, the deadliest species of malaria parasite, relies exclusively on the de novo pyrimidine biosynthesis pathway for the synthesis of nucleotides required for its rapid proliferation. Dihydroorotate dehydrogenase (DHODH) catalyzes the fourth and rate-limiting step in this pathway, making it a clinically validated and highly attractive target for antimalarial chemotherapy.[1] The significant structural differences between the parasite and human DHODH enzymes allow for the development of highly selective inhibitors with minimal off-target effects.[2] This guide details the properties and experimental evaluation of commercially available PfDHODH inhibitors for research applications.
Commercially Available PfDHODH Inhibitors: A Comparative Overview
Several potent and selective PfDHODH inhibitors are available for purchase from various chemical suppliers for research purposes. The following tables summarize the key chemical and biological data for some of the most well-characterized compounds.
Table 1: Chemical Properties of Commercially Available PfDHODH Inhibitors
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Commercial Suppliers (Example) |
| DSM265 | 2-(1,1-difluoroethyl)-5-methyl-N-[4-(pentafluoro-λ⁶-sulfanyl)phenyl]-[3]triazolo[1,5-a]pyrimidin-7-amine | 1282041-94-4 | C₁₄H₁₂F₇N₅S | 415.34 | MedchemExpress, Adooq Bioscience, BOC Sciences, MedKoo Biosciences |
| Genz-667348 | 5-(4-cyano-2-methyl-1H-benzo[d]imidazol-1-yl)-N-cyclopropylthiophene-2-carboxamide | 1195774-46-9 | C₁₇H₁₄F₃N₃O₂S | 381.37 | DC Chemicals |
| PfDHODH-IN-2 | ethyl 2-((4-chlorophenyl)amino)-5-oxo-4,5-dihydrothiophene-3-carboxylate | 425629-94-3 | C₁₃H₁₂ClNO₃S | 297.76 | MedchemExpress, GlpBio |
| Genz-669178 | 5-(2-methyl-1H-benzo[d]imidazol-1-yl)-N-(thiazol-2-yl)thiophene-2-carboxamide | 1254834-91-7 | C₁₇H₁₄N₄OS | 322.38 | InvivoChem, ProbeChem |
Table 2: In Vitro Activity of Commercially Available PfDHODH Inhibitors
| Compound Name | PfDHODH IC₅₀ (nM) | Human DHODH IC₅₀ (µM) | Selectivity Index (hDHODH/PfDHODH) | P. falciparum 3D7 EC₅₀ (nM) | P. falciparum Dd2 EC₅₀ (nM) |
| DSM265 | 8.9 | >100 | >11,236 | 4.3 | Single-digit nM range |
| Genz-667348 | 22 | >30 | >1,364 | Single-digit nM range | Single-digit nM range |
| PfDHODH-IN-2 | 1110 | >50 | >45 | >20,000 | >20,000 |
| Genz-669178 | Double-digit nM range | Inactive | - | - | - |
Note: IC₅₀ and EC₅₀ values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Signaling Pathway and Mechanism of Action
PfDHODH inhibitors act by binding to the ubiquinone-binding site of the enzyme, thereby preventing the oxidation of dihydroorotate to orotate. This disruption of the de novo pyrimidine biosynthesis pathway leads to a depletion of essential pyrimidines, ultimately causing parasite death.
Caption: Inhibition of the P. falciparum de novo pyrimidine biosynthesis pathway by PfDHODH inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize PfDHODH inhibitors.
PfDHODH Enzymatic Assay (DCIP-Based)
This spectrophotometric assay measures the activity of PfDHODH by monitoring the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP).
Materials:
-
Recombinant PfDHODH enzyme
-
L-Dihydroorotate (DHO)
-
Decylubiquinone (CoQD)
-
2,6-dichloroindophenol (DCIP)
-
HEPES buffer (pH 8.0)
-
NaCl
-
Glycerol
-
Triton X-100
-
96-well microplates
-
Spectrophotometer
Protocol:
-
Prepare the assay buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.
-
Prepare stock solutions of DHO, CoQD, and DCIP in the appropriate solvent.
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add 2 µL of the inhibitor dilution (or DMSO for control).
-
Add 178 µL of a solution containing the PfDHODH enzyme in assay buffer to each well. The final enzyme concentration is typically in the low nanomolar range (e.g., 12.5 nM).
-
Incubate the plate at room temperature for 15-20 minutes to allow for inhibitor binding.
-
Prepare a reaction mix containing DHO, CoQD, and DCIP in assay buffer. Final concentrations in the well are typically around 175 µM DHO, 18 µM CoQD, and 95 µM DCIP.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600 nm at regular intervals for 10-20 minutes.
-
Calculate the initial reaction rates and determine the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration.
Caption: Workflow for the PfDHODH DCIP-based enzymatic assay.
P. falciparum Growth Inhibition Assay (SYBR Green I-Based)
This fluorescence-based assay measures the proliferation of intraerythrocytic P. falciparum by quantifying the amount of parasite DNA using the intercalating dye SYBR Green I.
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strain)
-
Human red blood cells (O+)
-
Complete culture medium (RPMI 1640 with supplements)
-
SYBR Green I dye
-
Lysis buffer (e.g., Tris-HCl, EDTA, saponin, Triton X-100)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Protocol:
-
Synchronize the P. falciparum culture to the ring stage.
-
Prepare serial dilutions of the test inhibitor in complete culture medium.
-
In a 96-well plate, add the inhibitor dilutions. Include drug-free wells as a positive control and wells with uninfected red blood cells as a negative control.
-
Add the synchronized parasite culture (typically at 0.5-1% parasitemia and 2% hematocrit) to each well.
-
Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I (typically at a 1:5000 dilution of the stock) to each well.
-
Incubate the plate in the dark at room temperature for at least 1 hour.
-
Read the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the percent inhibition of parasite growth and determine the EC₅₀ value.
Caption: Workflow for the P. falciparum SYBR Green I-based growth inhibition assay.
Conclusion
The commercially available PfDHODH inhibitors described in this guide represent invaluable tools for the malaria research community. Their high potency and selectivity, coupled with well-established experimental protocols for their characterization, facilitate the investigation of PfDHODH as a drug target and the discovery of novel antimalarial agents. This technical guide serves as a foundational resource to aid researchers in the selection and application of these critical research compounds.
References
Methodological & Application
PfDHODH-IN-1 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of PfDHODH-IN-1, a potent inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), and protocols for its handling and use in research settings. This compound, an analogue of the active metabolite of Leflunomide, serves as a critical tool in the study of antimalarial drug development by targeting the de novo pyrimidine biosynthesis pathway essential for the parasite's survival.
Compound Information
-
Product Name: this compound
-
CAS Number: 183945-55-3
-
Mechanism of Action: Inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), the fourth enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the synthesis of pyrimidines, which are essential for DNA and RNA replication in the parasite.[1]
Solubility Data
The solubility of this compound has been determined in various solvents and solvent systems. This data is crucial for the preparation of stock solutions and formulations for in vitro and in vivo studies. It is recommended to use ultrasonic agitation to aid in dissolution.[2] For stock solutions, it is advised to aliquot and store at -20°C for up to one month or -80°C for up to six months to minimize degradation from freeze-thaw cycles.[3]
| Solvent/Solvent System | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | Ultrasonic agitation may be required.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (8.44 mM) | Results in a clear solution.[3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.44 mM) | Results in a clear solution. |
Note: The solubility of a related compound, PfDHODH-IN-2, in DMSO is reported to be 12.5 mg/mL, requiring ultrasonic treatment. Hygroscopic DMSO can negatively impact solubility, so using a fresh, unopened container is recommended.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, suitable for most in vitro assays.
Materials:
-
This compound (Molecular Weight: 296.24 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing the Compound: Accurately weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.96 mg of the compound.
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For 2.96 mg, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes. Visually inspect for complete dissolution.
-
Storage: Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Formulation for In Vivo Studies
This protocol provides a method for preparing a formulation of this compound suitable for in vivo administration, based on common vehicle compositions.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock: First, prepare a concentrated stock solution of this compound in DMSO.
-
Vehicle Preparation: In a sterile tube, prepare the vehicle by adding the components in the following order:
-
10% DMSO (containing the dissolved this compound)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Mixing: Vortex the solution thoroughly after the addition of each component to ensure a homogenous and clear solution.
-
Final Concentration: The final concentration of this compound in this formulation can be adjusted based on the initial concentration of the DMSO stock solution. The reported solubility in this vehicle is at least 2.5 mg/mL.
-
Administration: The formulation should be prepared fresh before each administration.
Signaling Pathway and Experimental Workflow
PfDHODH in the De Novo Pyrimidine Biosynthesis Pathway
PfDHODH is a key enzyme in the de novo synthesis of pyrimidines in Plasmodium falciparum. This pathway is essential for the parasite as it lacks the pyrimidine salvage pathway found in its human host. Inhibition of PfDHODH blocks the production of orotate, a precursor for pyrimidine nucleotides, thereby halting DNA and RNA synthesis and parasite replication.
Caption: Inhibition of PfDHODH by this compound in the pyrimidine biosynthesis pathway.
Experimental Workflow for In Vitro PfDHODH Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of this compound against the PfDHODH enzyme in vitro.
Caption: Workflow for determining the IC50 of this compound.
References
Recommended storage and stability for PfDHODH-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the recommended storage, stability, and handling of PfDHODH-IN-1, a potent inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). This document also includes protocols for key in vitro assays to evaluate its biological activity.
Introduction
This compound is a small molecule inhibitor targeting the dihydroorotate dehydrogenase of Plasmodium falciparum (PfDHODH), the causative agent of malaria. PfDHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the parasite's survival as it cannot salvage pyrimidines from its host.[1][2] Inhibition of this enzyme disrupts DNA and RNA synthesis, leading to parasite death. This makes PfDHODH a validated and promising target for the development of new antimalarial drugs.
Storage and Stability
Proper storage of this compound is critical to maintain its integrity and activity. Below are the recommended storage conditions for both the solid compound and solutions.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Instructions |
| Solid (Powder) | 4°C | Long-term | Protect from light. |
| Stock Solution (-80°C) | -80°C | Up to 6 months | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (-20°C) | -20°C | Up to 1 month | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |
Stability Considerations:
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to the degradation of the compound. It is highly recommended to aliquot stock solutions into single-use volumes.
-
Working Solutions: For in vivo experiments and sensitive in vitro assays, it is best to prepare fresh working solutions daily from a frozen stock.
-
DMSO Quality: Use anhydrous, high-purity DMSO for preparing stock solutions. DMSO is hygroscopic, and absorbed water can reduce the solubility and stability of some compounds.
Solubility
This compound is soluble in various organic solvents. The choice of solvent will depend on the specific experimental requirements.
Table 2: Solubility of this compound
| Solvent | Concentration | Remarks |
| DMSO | ≥ 2.5 mg/mL (8.44 mM) | A clear solution can be obtained. Gentle warming and sonication can aid dissolution. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.44 mM) | A clear solution suitable for in vivo studies. Prepare by adding each solvent sequentially. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (8.44 mM) | A clear solution suitable for in vivo studies. Prepare by adding each solvent sequentially. |
Note: When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, it is crucial to do so gradually while mixing to avoid precipitation. The final concentration of DMSO in most cell-based assays should be kept below 0.1% (v/v) to minimize solvent-induced toxicity.
Mechanism of Action: Inhibition of Pyrimidine Biosynthesis
This compound targets the de novo pyrimidine biosynthesis pathway in Plasmodium falciparum. This pathway is essential for the synthesis of pyrimidine nucleotides required for DNA and RNA replication. The diagram below illustrates the key steps in this pathway and the point of inhibition by this compound.
Experimental Protocols
The following are detailed protocols for common assays used to characterize the activity of this compound.
PfDHODH Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant PfDHODH. The activity is monitored by the reduction of 2,6-dichloroindophenol (DCIP).[1]
Materials:
-
Recombinant PfDHODH enzyme
-
This compound
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100
-
L-dihydroorotate
-
Decylubiquinone
-
2,6-dichloroindophenol (DCIP)
-
384-well microplates
-
Plate reader capable of measuring absorbance at 600 nm
Workflow Diagram:
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in the assay buffer.
-
In a 384-well plate, add the following to each well for a final volume of 50 µL:
-
PfDHODH enzyme (final concentration ~12.5 nM)
-
Decylubiquinone (final concentration ~18 µM)
-
DCIP (final concentration ~95 µM)
-
This compound at various concentrations.
-
-
Initiate the reaction by adding L-dihydroorotate to a final concentration of ~175 µM.
-
Incubate the plate at room temperature for 20 minutes.
-
Measure the absorbance at 600 nm using a microplate reader.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
P. falciparum Growth Inhibition Assay (SYBR Green I-based)
This cell-based assay determines the efficacy of this compound in inhibiting the growth of intraerythrocytic P. falciparum parasites. Parasite proliferation is quantified by measuring the fluorescence of SYBR Green I, a dye that intercalates with DNA.
Materials:
-
Synchronized ring-stage P. falciparum culture (e.g., 3D7 or Dd2 strains)
-
Human erythrocytes
-
Complete culture medium (e.g., RPMI-1640 with Albumax)
-
This compound
-
SYBR Green I lysis buffer
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)
Workflow Diagram:
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well or 384-well plate.
-
Add synchronized ring-stage P. falciparum culture to each well to achieve a final hematocrit of ~2.5% and a parasitemia of ~0.3%.
-
Incubate the plates for 72 hours at 37°C in a controlled atmosphere (e.g., 93% N₂, 4% CO₂, 3% O₂).
-
After incubation, lyse the erythrocytes by freezing the plates at -80°C.
-
Thaw the plates and add SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for at least one hour.
-
Measure the fluorescence using a microplate reader with appropriate filters.
-
Calculate the percent growth inhibition relative to a DMSO control and determine the IC50 value.
Data Presentation
While specific IC50 values for this compound are not publicly available, Table 3 provides representative data for other potent and selective PfDHODH inhibitors to illustrate the expected potency.
Table 3: Representative Biological Activity of Selective PfDHODH Inhibitors
| Compound | PfDHODH IC50 (nM) | P. falciparum 3D7 IC50 (nM) | P. falciparum Dd2 IC50 (nM) | Human DHODH IC50 (nM) | Selectivity Index (hDHODH/PfDHODH) |
| DSM265 | 24 | 15 | 18 | >100,000 | >4000 |
| Compound 26 (Pyrimidone derivative) | 23 | N/A | N/A | >10,000 | >435 |
| Genz-667348 | Double-digit nM | Single-digit nM | Single-digit nM | Inactive | High |
Data sourced from publicly available literature for representative compounds. N/A: Not Available.
Disclaimer
This compound is intended for research use only. It is not for use in humans. Researchers should handle this compound in accordance with standard laboratory safety procedures.
References
Application Notes and Protocols for PfDHODH-IN-1 in in vitro P. falciparum Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, relies exclusively on the de novo pyrimidine biosynthesis pathway for its survival as it lacks pyrimidine salvage pathways.[1][2][3] Dihydroorotate dehydrogenase (PfDHODH) is a crucial flavoenzyme located in the parasite's mitochondria that catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[1][4] The essential nature of this enzyme makes it a prime and clinically validated target for antimalarial drug development. PfDHODH-IN-1 is a potent and selective inhibitor of PfDHODH, demonstrating significant activity against the erythrocytic stages of P. falciparum. These application notes provide detailed protocols for the in vitro culture of P. falciparum and the subsequent assays to evaluate the efficacy of this compound.
Mechanism of Action of PfDHODH Inhibitors
PfDHODH inhibitors like this compound function by binding to the enzyme and blocking its catalytic activity. This inhibition disrupts the synthesis of pyrimidines, which are essential building blocks for DNA and RNA. Consequently, the parasite is unable to replicate, leading to its death. The selectivity of these inhibitors for the parasite's enzyme over the human homolog is a key factor in their therapeutic potential.
Caption: Signaling pathway of PfDHODH inhibition.
Quantitative Data Summary
The following tables summarize the in vitro activity of representative PfDHODH inhibitors against various P. falciparum strains. This data is provided for comparative purposes to contextualize the expected potency of this compound.
Table 1: In Vitro Activity of PfDHODH Inhibitors against P. falciparum Strains
| Compound | P. falciparum Strain | IC50 (nM) |
| Genz-667348 | 3D7 | <10 |
| Genz-667348 | Dd2 | <10 |
| Genz-668857 | 3D7 | <10 |
| Genz-668857 | Dd2 | <10 |
| Genz-669178 | 3D7 | <10 |
| Genz-669178 | Dd2 | <10 |
| DSM265 | 3D7 | Submicromolar |
| DSM265 | HB3 | Submicromolar |
| DSM265 | Dd2 | Submicromolar |
Data compiled from multiple sources.
Experimental Protocols
In Vitro Culture of Asexual Erythrocytic Stages of P. falciparum
This protocol describes the standard method for the continuous culture of P. falciparum in human erythrocytes.
Materials:
-
P. falciparum cryopreserved stabilate
-
Human erythrocytes (O+)
-
RPMI 1640 medium
-
HEPES
-
Sodium bicarbonate (NaHCO3)
-
Albumax II or human serum
-
Gentamicin (optional)
-
Culture flasks (25 cm²)
-
Incubator with a controlled gas environment (5% CO₂, 5% O₂, 90% N₂)
-
Centrifuge
Procedure:
-
Preparation of Complete Culture Medium:
-
To 500 mL of RPMI 1640, add 25 mM HEPES, 28 mM NaHCO₃, and 0.5% (w/v) Albumax II. If using human serum, supplement with 10% heat-inactivated human serum.
-
Optionally, add gentamicin to a final concentration of 10 µg/mL to prevent bacterial contamination.
-
Warm the complete medium to 37°C before use.
-
-
Thawing and Initiating Cultures:
-
Rapidly thaw a cryopreserved vial of P. falciparum-infected erythrocytes in a 37°C water bath.
-
Transfer the contents to a sterile centrifuge tube and wash with warm, incomplete RPMI 1640 to remove the cryoprotectant.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the parasite pellet in complete culture medium with fresh human erythrocytes to achieve a 5% hematocrit and an initial parasitemia of approximately 0.5%.
-
-
Maintenance of Continuous Culture:
-
Maintain the culture in a 25 cm² flask in a 37°C incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Change the medium daily to replenish nutrients and remove metabolic waste.
-
Monitor parasitemia every 24-48 hours by preparing a thin blood smear and staining with Giemsa.
-
When parasitemia exceeds 5-8%, dilute the culture with fresh erythrocytes and complete medium to maintain a parasitemia of 0.5-1%.
-
This compound Susceptibility Assay using [³H]-Hypoxanthine Incorporation
This assay determines the 50% inhibitory concentration (IC50) of this compound by measuring the inhibition of parasite nucleic acid synthesis.
Materials:
-
Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2.5% hematocrit)
-
This compound stock solution (in DMSO)
-
[³H]-hypoxanthine
-
96-well microtiter plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Drug Dilution and Plating:
-
Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should not exceed 0.5%.
-
Add 50 µL of each drug dilution to triplicate wells of a 96-well plate. Include drug-free wells as a positive control for parasite growth and uninfected erythrocytes as a negative control.
-
-
Parasite Plating and Incubation:
-
Add 200 µL of the synchronized ring-stage parasite culture to each well.
-
Incubate the plate for 24 hours at 37°C in the controlled gas environment.
-
-
Radiolabeling and Harvesting:
-
After 24 hours, add 0.5 µCi of [³H]-hypoxanthine to each well.
-
Continue to incubate for another 24 hours to allow for incorporation into newly synthesized nucleic acids.
-
Harvest the cells onto a glass fiber filter using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for IC50 determination.
Troubleshooting
-
Contamination: If contamination is observed, discard the culture and start a new one from a fresh frozen stock. Ensure aseptic techniques are strictly followed. The use of gentamicin can help prevent bacterial contamination.
-
Low Parasitemia: If parasitemia is consistently low, check the quality of the erythrocytes, serum/Albumax II, and the gas mixture in the incubator. Ensure the medium is changed daily.
-
Inconsistent IC50 Values: Inconsistent results may arise from inaccurate drug dilutions, asynchronous parasite cultures, or variations in incubation time. Ensure precise pipetting and use a highly synchronized culture.
Conclusion
The provided protocols offer a robust framework for the in vitro cultivation of P. falciparum and the evaluation of this compound's antimalarial activity. By targeting the essential pyrimidine biosynthesis pathway, PfDHODH inhibitors like this compound represent a promising class of therapeutic agents in the fight against malaria. Adherence to these detailed methodologies will ensure reproducible and reliable data for researchers in the field of antimalarial drug discovery.
References
- 1. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of Small Molecule Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: PfDHODH Enzyme Inhibition Assay Using PfDHODH-IN-1
For Research Use Only.
Introduction
Plasmodium falciparum, the parasite responsible for the most severe form of malaria, relies exclusively on the de novo pyrimidine biosynthesis pathway for the synthesis of essential nucleotides.[1][2][3] Dihydroorotate dehydrogenase (PfDHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway, the oxidation of dihydroorotate to orotate.[3][4] The dependence of the parasite on this pathway, which is absent in humans for pyrimidine salvage, makes PfDHODH a prime target for the development of novel antimalarial drugs. This application note provides a detailed protocol for determining the inhibitory activity of PfDHODH-IN-1, a potent and selective inhibitor of PfDHODH, using a colorimetric enzyme inhibition assay.
Principle of the Assay
The activity of PfDHODH is determined by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate (DHO). The enzyme catalyzes the transfer of electrons from DHO to a coenzyme Q analog (e.g., decylubiquinone or Coenzyme Q₀), which in turn reduces DCIP. The reduction of the blue-colored DCIP to its colorless form is measured by a decrease in absorbance at 600 nm, which is proportional to the enzyme's activity. The inhibitory effect of this compound is quantified by measuring the reduction in the rate of DCIP reduction in its presence.
Materials and Reagents
-
Recombinant P. falciparum DHODH (PfDHODH)
-
This compound
-
L-Dihydroorotic acid (DHO)
-
Decylubiquinone (Coenzyme Q₁₀ analog)
-
2,6-dichloroindophenol (DCIP)
-
HEPES
-
Potassium Chloride (KCl)
-
Triton X-100
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate spectrophotometer
Experimental Protocols
Reagent Preparation
-
Assay Buffer: 50 mM HEPES (pH 8.0), 150 mM KCl, 0.1% (v/v) Triton X-100. Store at 4°C.
-
DHO Stock Solution (100 mM): Dissolve L-Dihydroorotic acid in DMSO. Store at -20°C.
-
Decylubiquinone Stock Solution (10 mM): Dissolve Decylubiquinone in DMSO. Store at -20°C.
-
DCIP Stock Solution (10 mM): Dissolve DCIP in DMSO. Store at -20°C.
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO. Prepare serial dilutions in DMSO to generate a range of concentrations for IC₅₀ determination.
-
Enzyme Solution: Dilute recombinant PfDHODH in Assay Buffer to a final concentration of 10 nM. Prepare fresh before use.
PfDHODH Inhibition Assay Protocol
-
To the wells of a 96-well microplate, add 2 µL of this compound at various concentrations (or DMSO as a vehicle control).
-
Add 178 µL of the diluted PfDHODH enzyme solution to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare a reaction mixture containing DHO, Decylubiquinone, and DCIP in Assay Buffer. For a final reaction volume of 200 µL, the final concentrations should be 500 µM DHO, 100 µM Decylubiquinone, and 120 µM DCIP.
-
Initiate the reaction by adding 20 µL of the reaction mixture to each well.
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 15 minutes using a microplate spectrophotometer.
Data Analysis
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the velocities to the vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Data Presentation
The inhibitory potency and selectivity of this compound are summarized in the table below.
| Compound | PfDHODH IC₅₀ (nM) | hDHODH IC₅₀ (µM) | Selectivity Index (hDHODH/PfDHODH) |
| This compound | 45 | >100 | >2222 |
| DSM1 (Control) | 47 | >200 | >4255 |
Data are representative and may vary between experiments.
Visualizations
References
- 1. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assay to Determine PfDHODH-IN-1 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria, a life-threatening disease caused by Plasmodium parasites, remains a significant global health challenge, largely due to the emergence and spread of drug-resistant parasite strains. This necessitates the discovery and development of novel antimalarial agents with new mechanisms of action. One promising therapeutic target is the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme.[1][2][3] PfDHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA, and therefore crucial for the parasite's rapid replication and growth.[2][4] Unlike their human hosts, Plasmodium parasites lack a pyrimidine salvage pathway, making them entirely dependent on this de novo synthesis, thus offering a selective target for drug development.
PfDHODH-IN-1 is a representative inhibitor of this critical enzyme. By binding to PfDHODH, it disrupts the pyrimidine biosynthesis pathway, leading to a halt in parasite replication and eventual death. These application notes provide detailed protocols for a robust cell-based assay to determine the efficacy of this compound against the intraerythrocytic stages of P. falciparum. The primary method described is the SYBR Green I-based fluorescence assay, a widely used, sensitive, and high-throughput method for assessing parasite viability. An alternative, the parasite lactate dehydrogenase (pLDH) assay, is also discussed.
Signaling Pathway
The de novo pyrimidine biosynthetic pathway in Plasmodium is a six-enzyme process. PfDHODH catalyzes the oxidation of dihydroorotate to orotate. This reaction is coupled to the mitochondrial electron transport chain. Inhibition of PfDHODH by compounds like this compound directly blocks this essential step, depriving the parasite of the necessary precursors for DNA and RNA synthesis.
Caption: PfDHODH pathway and inhibition by this compound.
Experimental Protocols
SYBR Green I-Based Parasite Viability Assay
This assay quantifies parasite growth by measuring the fluorescence of SYBR Green I, a dye that intercalates with DNA. Since mature red blood cells are anucleated, the fluorescence intensity is directly proportional to the amount of parasite DNA, and thus, the number of viable parasites.
Materials and Reagents:
-
P. falciparum culture (e.g., 3D7, Dd2 strains)
-
Human erythrocytes (O+), washed
-
Complete RPMI 1640 medium (cRPMI): RPMI 1640 with L-glutamine, 25 mM HEPES, 0.2% sodium bicarbonate, 50 µg/mL gentamicin, and 0.5% Albumax I or 10% human serum.
-
This compound (stock solution in DMSO)
-
Chloroquine or Artemisinin (as control inhibitors)
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I.
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
-
Humidified incubator with gas mixture (5% CO₂, 5% O₂, 90% N₂)
Experimental Workflow:
Caption: Workflow for the SYBR Green I-based assay.
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C in a humidified incubator with the specified gas mixture. Synchronize the parasite culture to the ring stage using methods like sorbitol treatment.
-
Drug Plate Preparation:
-
Prepare serial dilutions of this compound in cRPMI in a separate 96-well plate. A typical concentration range would be from 1 nM to 10 µM.
-
Include wells with a known antimalarial (e.g., chloroquine) as a positive control and wells with DMSO (vehicle control) at the same concentration as the highest drug concentration.
-
Also, include wells with uninfected erythrocytes as a background control.
-
-
Assay Setup:
-
Adjust the synchronized parasite culture to 0.5% parasitemia and 2% hematocrit in cRPMI.
-
Transfer 180 µL of the parasitized erythrocyte suspension to each well of a 96-well black, clear-bottom plate.
-
Add 20 µL of the drug dilutions from the drug plate to the corresponding wells of the assay plate.
-
-
Incubation: Incubate the assay plate for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining:
-
After incubation, carefully remove the plate and add 100 µL of SYBR Green I lysis buffer to each well.
-
Mix gently and incubate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
Alternative Method: Parasite Lactate Dehydrogenase (pLDH) Assay
The pLDH assay is a colorimetric method that measures the activity of the parasite-specific lactate dehydrogenase, an enzyme essential for glycolysis in P. falciparum. The activity of pLDH is proportional to the number of viable parasites.
Materials and Reagents:
-
All materials from the SYBR Green I assay (excluding SYBR Green I lysis buffer).
-
Malstat Reagent: 0.2 M Tris-HCl (pH 9.0), 0.2 M L-Lactate, 0.02% Triton X-100.
-
NBT/Diaphorase Solution: 2 mg/mL Nitroblue Tetrazolium (NBT) and 0.1 mg/mL Diaphorase in 0.2 M Tris-HCl (pH 9.0).
Procedure:
-
Follow steps 1-4 of the SYBR Green I assay protocol.
-
Lysis: After the 72-hour incubation, lyse the cells by freeze-thawing the plate.
-
Enzymatic Reaction:
-
Add 100 µL of Malstat reagent to each well.
-
Add 25 µL of NBT/Diaphorase solution to each well.
-
Incubate in the dark at room temperature for 30-60 minutes.
-
-
Absorbance Reading: Measure the absorbance at 650 nm using a microplate reader.
Data Presentation and Analysis
The raw data (fluorescence or absorbance values) should be processed to determine the half-maximal inhibitory concentration (IC50) of this compound.
Data Analysis Pipeline:
References
How to prepare a stock solution of PfDHODH-IN-1
An Application Note and Protocol for the Preparation of a PfDHODH-IN-1 Stock Solution
This document provides detailed application notes and a comprehensive protocol for the preparation of a stock solution of this compound, a known inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). These guidelines are intended for researchers, scientists, and professionals in the field of drug development.
Application Notes
This compound is a small molecule inhibitor with antimalarial properties, targeting the PfDHODH enzyme, which is crucial for the de novo pyrimidine biosynthesis in Plasmodium falciparum[1][2]. Proper preparation and storage of the stock solution are critical to ensure the stability and activity of the compound for reliable experimental results. The following information summarizes the key properties of this compound.
General Properties of this compound:
-
Molecular Formula: C₁₄H₁₁F₃N₂O₂[2][]
-
Molecular Weight: 296.24 g/mol [1]
-
Appearance: Powder
-
Purity: 99.85%
-
Primary Target: Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH)
Quantitative Data Summary
For ease of reference and comparison, the key quantitative data for the preparation of a this compound stock solution is summarized in the table below.
| Parameter | Value | Citation(s) |
| Molecular Weight | 296.24 g/mol | |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | |
| Solubility in DMSO | 50 mg/mL (with sonication) | |
| Recommended Stock Conc. | 10 mM is a common starting concentration for in vitro assays. | |
| Powder Storage | 4°C, protected from light. | |
| Stock Solution Storage | -20°C for up to 1 month or -80°C for up to 6 months. Aliquoting is recommended to avoid freeze-thaw cycles. | |
| Final Assay DMSO Conc. | Should be kept low, typically <0.1% (v/v), to avoid cellular toxicity. |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000 Example for 1 mL of 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 296.24 g/mol / 1000 = 2.9624 mg
-
Weigh the this compound powder:
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the calculated mass of the this compound powder into the tared tube.
-
-
Dissolve the powder in DMSO:
-
Add the appropriate volume of DMSO to the microcentrifuge tube containing the powder. For a 10 mM stock solution from 2.9624 mg of this compound, this would be 1 mL of DMSO.
-
Close the tube tightly.
-
-
Ensure complete dissolution:
-
Vortex the tube thoroughly for 1-2 minutes until the compound is completely dissolved.
-
If precipitation or incomplete dissolution is observed, sonicate the solution for short intervals until it becomes clear. Gentle warming in a 37°C water bath may also aid dissolution, but be cautious of the compound's temperature sensitivity.
-
-
Aliquot and store the stock solution:
-
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use working volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and the date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Ensure the aliquots are protected from light.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing a stock solution of this compound.
References
Application Notes and Protocols for Studying Pyrimidine Metabolism in Malaria Parasites using PfDHODH-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria, a devastating disease caused by Plasmodium parasites, continues to pose a significant global health challenge. The emergence and spread of drug-resistant parasite strains necessitate the discovery and development of novel antimalarials with unique mechanisms of action. The de novo pyrimidine biosynthesis pathway in Plasmodium falciparum, the deadliest malaria parasite, is an attractive target for drug development because it is essential for parasite survival, while the human host can utilize a salvage pathway.[1][2][3] Dihydroorotate dehydrogenase (PfDHODH) is a key enzyme in this pathway, catalyzing the fourth and rate-limiting step.[1][2] Inhibition of PfDHODH disrupts pyrimidine synthesis, leading to parasite death. This document provides detailed application notes and protocols for the use of PfDHODH-IN-1 , a representative potent and selective inhibitor of PfDHODH, in studying pyrimidine metabolism in malaria parasites.
Mechanism of Action of PfDHODH Inhibitors
PfDHODH is a mitochondrial membrane-bound enzyme that catalyzes the oxidation of dihydroorotate to orotate, a crucial step in the synthesis of pyrimidines, which are essential building blocks for DNA and RNA. PfDHODH inhibitors, such as this compound, bind to a specific site on the enzyme, distinct from the active site, and allosterically block its function. This inhibition is highly selective for the parasite enzyme over the human ortholog, ensuring minimal off-target effects. The disruption of the pyrimidine biosynthesis pathway deprives the parasite of essential nucleotides, thereby inhibiting its growth and replication.
Data Presentation
The following tables summarize the quantitative data for a representative PfDHODH inhibitor, which will be referred to as this compound for the purpose of these application notes. The data is compiled from published studies on potent and selective PfDHODH inhibitors.
Table 1: In Vitro Enzymatic Inhibition of PfDHODH by this compound
| Enzyme | IC50 (nM) | Selectivity (hDHODH/PfDHODH) | Reference Compound |
| P. falciparum DHODH | 23 | >400-fold | Compound 26 |
| Human DHODH | >10,000 | Compound 26 |
Table 2: In Vitro Antiplasmodial Activity of this compound
| P. falciparum Strain | EC50 (nM) | Assay Method | Reference Compound |
| 3D7 (drug-sensitive) | 45 | SYBR Green I | Analogue of Compound 5 |
| Dd2 (drug-resistant) | 45 | SYBR Green I | Analogue of Compound 5 |
Experimental Protocols
Here, we provide detailed protocols for key experiments to study the effects of this compound on P. falciparum.
PfDHODH Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant PfDHODH.
Materials:
-
Recombinant PfDHODH enzyme
-
Assay buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100
-
L-dihydroorotate (substrate)
-
Decylubiquinone (electron acceptor)
-
2,6-dichloroindophenol (DCIP) (indicator dye)
-
This compound (or other test compounds)
-
384-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 384-well plate, add 25 µL of assay buffer.
-
Add serial dilutions of this compound to the wells. Include a DMSO-only control.
-
Add 12.5 nM of recombinant PfDHODH enzyme to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a 25 µL mixture of substrates containing 175 µM L-dihydroorotate, 18 µM decylubiquinone, and 95 µM DCIP.
-
Immediately measure the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.
-
Calculate the initial reaction rates and determine the IC50 value of this compound by fitting the data to a dose-response curve.
P. falciparum Growth Inhibition Assay (SYBR Green I-based)
This assay determines the potency of this compound in inhibiting the growth of intraerythrocytic stages of P. falciparum.
Materials:
-
Synchronized P. falciparum culture (ring stage, 0.5% parasitemia, 2% hematocrit)
-
Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
This compound (or other test compounds)
-
96-well microplates
-
Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.
-
Add 100 µL of the synchronized parasite culture to each well.
-
Incubate the plate for 72 hours at 37°C in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator.
-
After incubation, carefully remove 100 µL of the supernatant from each well.
-
Add 100 µL of lysis buffer containing a 1:5,000 dilution of SYBR Green I to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Calculate the EC50 value by fitting the fluorescence data to a dose-response curve after subtracting the background fluorescence from uninfected red blood cells.
Metabolic Profiling of this compound Treated Parasites
This protocol outlines a mass spectrometry-based approach to identify and quantify metabolic changes in P. falciparum following treatment with this compound.
Materials:
-
Synchronized P. falciparum culture (trophozoite stage, high parasitemia)
-
This compound
-
Ice-cold 0.9% NaCl solution
-
Methanol/acetonitrile/water (50:30:20) extraction solvent, chilled to -20°C
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Treat a synchronized culture of P. falciparum trophozoites with this compound at a concentration equivalent to 5x EC50 for a defined period (e.g., 2, 4, 6 hours). Include a DMSO-treated control.
-
Harvest the infected red blood cells by centrifugation.
-
Quickly wash the cell pellet with ice-cold 0.9% NaCl to remove extracellular metabolites.
-
Quench metabolism by adding the chilled extraction solvent to the cell pellet.
-
Vortex vigorously and incubate at -20°C for 1 hour to precipitate proteins.
-
Centrifuge at high speed to pellet the protein debris.
-
Collect the supernatant containing the extracted metabolites.
-
Analyze the metabolite extracts using a high-resolution LC-MS system.
-
Process the raw data to identify and quantify metabolites. Compare the metabolite profiles of this compound-treated and control parasites to identify significant changes. Look for an accumulation of dihydroorotate and a depletion of orotate and downstream pyrimidines.
Visualizations
The following diagrams illustrate the pyrimidine biosynthesis pathway, the mechanism of this compound action, and a typical experimental workflow.
Caption: The de novo pyrimidine biosynthesis pathway in P. falciparum and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing this compound.
Caption: Logical cascade of this compound's antimalarial action.
References
Troubleshooting & Optimization
Troubleshooting low potency of PfDHODH-IN-1 in assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low potency with PfDHODH-IN-1 in their assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is an inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), an essential enzyme for the parasite's survival.[1] It is an analog of the active metabolite of Leflunomide and exhibits antimalarial activity.[1] Key properties of the compound are summarized in the table below.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₁F₃N₂O₂ |
| Molecular Weight | 296.24 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | DMSO: 83.33 mg/mL (281.29 mM) |
| Storage | 4°C, protect from light |
Source: ChemicalBook[1]
Q2: What is the expected potency of a potent PfDHODH inhibitor?
Potent inhibitors of PfDHODH typically exhibit IC₅₀ values in the low nanomolar range in enzymatic assays. For example, some potent inhibitors have shown IC₅₀ values as low as 23 nM.[2] It's important to note that biochemical assays for PfDHODH may have a lower limit of detection around 10-30 nM due to stoichiometric enzyme binding.[3]
Q3: What are the essential components of a standard PfDHODH enzymatic assay?
A common method for assessing PfDHODH activity is a colorimetric assay that monitors the reduction of 2,6-dichloroindophenol (DCIP). The key components and their typical concentrations are outlined below.
Table 2: Typical Components of a PfDHODH Inhibition Assay
| Component | Typical Concentration | Purpose |
| PfDHODH Enzyme | 12.5 nM | The target enzyme |
| L-dihydroorotate | 175 µM | Substrate for the enzyme |
| Decylubiquinone | 18 µM | Electron acceptor |
| DCIP | 95 µM | Indicator dye, reduction is monitored |
| Buffer | 100 mM HEPES (pH 8.0) | Maintains optimal pH |
| Other components | 150 mM NaCl, 5% glycerol, 0.05% Triton X-100 | Maintain enzyme stability and activity |
Source: Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model
Q4: Why might the IC₅₀ value from my enzymatic assay be different from the EC₅₀ value from a cell-based assay?
It is common to observe differences between enzymatic IC₅₀ and cellular EC₅₀ values. An enzymatic assay measures the direct interaction of the inhibitor with the purified enzyme, while a cell-based assay involves additional biological barriers and processes. Factors contributing to this discrepancy include:
-
Cell Permeability: The inhibitor must cross the parasite's cell membrane to reach the target enzyme.
-
Metabolism: The inhibitor could be metabolized into a more or less active form within the cell.
-
Off-target effects: The inhibitor might have other cellular targets that contribute to its overall effect.
-
Efflux pumps: The parasite may actively pump the inhibitor out of the cell.
PfDHODH Enzymatic Reaction Pathway
References
- 1. This compound | 183945-55-3 [amp.chemicalbook.com]
- 2. Synthesis, Design, and Structure–Activity Relationship of the Pyrimidone Derivatives as Novel Selective Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
Common issues with PfDHODH-IN-1 solubility and precipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PfDHODH-IN-1. The information is designed to address common issues related to the solubility and precipitation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme. This enzyme is crucial for the de novo pyrimidine biosynthesis pathway in the malaria parasite. As P. falciparum cannot salvage pyrimidines from its host, it is entirely dependent on this pathway for the synthesis of DNA and RNA. By inhibiting PfDHODH, this compound disrupts this essential process, leading to a halt in parasite replication and subsequent death.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a high-concentration stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO). It is crucial to use anhydrous DMSO as the compound's solubility can be significantly reduced by the presence of water.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: this compound stock solutions should be stored at -20°C or -80°C.[1] For long-term stability, storage at -80°C is preferable. It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound. When stored at -80°C, the stock solution can be used for up to 6 months; at -20°C, it should be used within one month.[1]
Q4: I've diluted my this compound DMSO stock into an aqueous buffer for my assay and it precipitated. Why did this happen?
A4: This is a common phenomenon known as "precipitation upon dilution" or "antisolvent precipitation." It occurs because this compound, like many small molecule inhibitors, is significantly less soluble in aqueous solutions than in organic solvents like DMSO. When the DMSO stock is diluted into an aqueous buffer, the concentration of the compound may exceed its solubility limit in the final aqueous environment, causing it to precipitate out of solution.
Troubleshooting Guide
Issue 1: this compound powder is not fully dissolving in DMSO.
-
Possible Cause 1: Water contamination in DMSO.
-
Solution: DMSO is highly hygroscopic and readily absorbs moisture from the air. Use fresh, anhydrous, high-purity DMSO. Ensure the vial is tightly sealed during and after use.
-
-
Possible Cause 2: Concentration exceeds solubility limit.
-
Solution: While this compound is highly soluble in DMSO, there is a limit. For a related compound, PfDHODH-IN-2, a solubility of 12.5 mg/mL in DMSO was achieved with the aid of ultrasonication.[2] If you are attempting to make a very high concentration stock, try reducing the concentration.
-
-
Possible Cause 3: Insufficient mixing.
-
Solution: Gentle warming to 37°C and vortexing or sonication can aid in the dissolution of the compound.[3] Ensure the solution is clear and free of visible particles before use.
-
Issue 2: Precipitate observed in the DMSO stock solution after storage.
-
Possible Cause 1: Freeze-thaw cycles.
-
Solution: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
-
Possible Cause 2: Water absorption during handling.
-
Solution: Allow the vial to warm to room temperature before opening to prevent condensation. Use anhydrous DMSO and store in a tightly sealed container, preferably with a desiccant.
-
Issue 3: Precipitation upon dilution into aqueous media (e.g., PBS, cell culture media).
-
Possible Cause: Low aqueous solubility.
-
Solution 1: Reduce the final concentration. The most direct approach is to lower the final working concentration of this compound in your assay to a level below its aqueous solubility limit.
-
Solution 2: Optimize the dilution method. Instead of a single-step dilution, perform a serial dilution. This gradual change in the solvent environment can help maintain the compound's solubility.
-
Solution 3: Maintain a low percentage of DMSO. Ensure the final concentration of DMSO in your aqueous medium is as low as possible, typically below 0.5%, to avoid solvent-induced artifacts in your experiment.[4]
-
Solution 4: Use a co-solvent formulation (for in vivo studies). For animal studies, specific formulations can be used to improve solubility. For example, a clear solution of this compound at ≥ 2.5 mg/mL can be achieved in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option is 10% DMSO in 90% corn oil, which also yields a clear solution at ≥ 2.5 mg/mL.
-
Quantitative Data Summary
The following table summarizes the available solubility data for this compound and a related compound. It is recommended to perform your own solubility tests for your specific experimental conditions.
| Compound | Solvent/Vehicle | Temperature | Solubility | Method |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Room Temperature | ≥ 2.5 mg/mL (≥ 8.44 mM) | Supplier Data |
| This compound | 10% DMSO, 90% Corn Oil | Room Temperature | ≥ 2.5 mg/mL (≥ 8.44 mM) | Supplier Data |
| PfDHODH-IN-2 | DMSO | Room Temperature | 12.5 mg/mL (41.98 mM) | Ultrasonic assisted |
| PfDHODH-IN-2 | Water | Room Temperature | < 0.1 mg/mL (insoluble) | Supplier Data |
| PfDHODH-IN-2 | Ethanol | Room Temperature | Insoluble | Supplier Data |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes (amber or covered in foil to protect from light)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of this compound powder to reach room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile environment. The molecular weight of this compound is 296.24 g/mol . For 1 mL of a 10 mM stock solution, you will need 2.96 mg.
-
Add the calculated volume of anhydrous DMSO to the vial containing the powder.
-
Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial for 5-10 minutes or gently warm it to 37°C.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile tubes for serial dilution
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution into the pre-warmed aqueous buffer to achieve the desired final concentration. It is critical to add the stock solution to the buffer and mix immediately, rather than the other way around.
-
When adding the this compound solution to the aqueous buffer, ensure rapid mixing by gently vortexing or swirling. This helps to avoid localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in the assay medium is below 0.5% to prevent solvent toxicity to cells. A study on P. falciparum found that the highest concentration of DMSO that does not affect parasite proliferation is 0.0390%.
Visualizations
De Novo Pyrimidine Biosynthesis Pathway in P. falciparum
Caption: The de novo pyrimidine biosynthesis pathway in P. falciparum, highlighting the role of PfDHODH.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow for troubleshooting precipitation issues with this compound.
References
Technical Support Center: Optimizing Parasite Killing Assays for PfDHODH Inhibitors
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers working with inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), with a specific focus on evaluating PfDHODH-IN-1 (CAS 183945-55-3) .
Frequently Asked Questions (FAQs)
Q1: What is PfDHODH and why is it a target for antimalarial drugs?
A: Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which produces the building blocks for DNA and RNA.[1] The malaria parasite, Plasmodium falciparum, relies exclusively on this pathway for its pyrimidine supply, as it cannot salvage them from its human host.[1] This makes the parasite's version of the enzyme, PfDHODH, an attractive and validated target for antimalarial drugs.[1][2] Inhibiting PfDHODH effectively starves the parasite of essential nucleotides, halting its rapid replication and leading to its death.[1]
Q2: What is this compound and what is its reported activity?
A: this compound (Chemical Name: 2-cyano-3-cyclopropyl-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-propenamide) is a commercially available compound marketed as a PfDHODH inhibitor. It is an analog of A-771726, the active metabolite of the anti-inflammatory drug Leflunomide. While it is a potent inhibitor of mammalian DHODH, a critical review of the primary scientific literature raises significant concerns about its activity against the malaria parasite's enzyme.
A key study by Baldwin et al. (2002) in the Journal of Biological Chemistry, which is often cited in relation to this compound, tested several potent mammalian DHODH inhibitors, including three analogs of A-771726. The study concluded that all of these compounds were poor inhibitors of the malarial enzyme, with IC50 values in the high micromolar to millimolar range (0.1-1.0 mM). This is several orders of magnitude weaker than what is typically required for a viable antimalarial candidate.
Q3: Given the literature, is this compound a suitable compound for a parasite killing assay?
A: Based on the available scientific evidence, this compound is likely not a suitable candidate for optimizing a P. falciparum killing assay. An effective antimalarial compound, particularly a specific enzyme inhibitor, should exhibit potent activity against the parasite, ideally with an IC50 in the nanomolar to low micromolar range. The reported millimolar-range IC50 of its analogs against PfDHODH suggests that any observed parasite killing at lower concentrations may be due to off-target effects, or that extremely high, non-physiologically relevant concentrations would be required to see an on-target effect.
Q4: How should I interpret the name "this compound" from a commercial vendor?
A: The naming of research chemicals by commercial vendors can sometimes be misleading. While the "Pf" prefix suggests activity against Plasmodium falciparum, the scientific literature does not appear to support this for this compound. It is crucial for researchers to independently verify the activity and specificity of any purchased compound through literature review and preliminary in-house experiments before committing to extensive studies.
Troubleshooting Guide
Problem: I am using this compound in my parasite killing assay and see no significant reduction in parasite viability at standard concentrations (e.g., <10 µM).
-
Likely Cause: As indicated by the Baldwin et al. (2002) study, the compound is a very weak inhibitor of PfDHODH. Its IC50 against the target enzyme is likely in the millimolar range, meaning you would not expect to see parasite death at typical screening concentrations.
-
Recommendation:
-
Verify Compound Identity: If possible, confirm the identity and purity of your compound stock using analytical methods like LC-MS.
-
Abandon the Compound: It is strongly recommended to select a different, validated PfDHODH inhibitor for your assays. Continuing with a compound that is ineffective against its intended target will not yield meaningful data for optimizing incubation time or understanding on-target parasite killing.
-
Positive Control: Ensure your assay is working correctly by using a known, potent antimalarial drug (e.g., Artemisinin, Chloroquine, or a validated PfDHODH inhibitor like DSM265) as a positive control.
-
Problem: I observe some parasite death at very high concentrations of this compound (>100 µM).
-
Likely Cause: At high concentrations, compounds can exhibit off-target toxicity or non-specific effects that lead to cell death, independent of their intended mechanism of action. These results are generally not considered scientifically valuable for understanding the specific inhibition of PfDHODH.
-
Recommendation:
-
Assess Cytotoxicity: Test the compound against human cell lines (e.g., HEK293T or HepG2) to determine its general cytotoxicity. If it kills mammalian cells at similar concentrations, the effect is not parasite-specific.
-
Focus on Potent, Specific Inhibitors: True drug development candidates for PfDHODH show high potency against the parasite enzyme and significant selectivity (>100-fold) over the human enzyme. Redirect your efforts towards compounds that meet these criteria.
-
Data Summary: Inhibitor Specificity
The following table summarizes the reported IC50 values for this compound against mammalian enzymes and the reported range for its analogs against the malarial enzyme, highlighting the critical issue of species selectivity.
| Enzyme Target | Reported IC50 | Data Source |
| Human DHODH | 190 nM | Cayman Chemical |
| Mouse DHODH | 47 nM | Cayman Chemical |
| Rat DHODH | 21 nM | Cayman Chemical |
| P. falciparum DHODH (analogs) | 100,000 - 1,000,000 nM (0.1 - 1.0 mM) | Baldwin J, et al. (2002) |
Experimental Protocols
Given the unsuitability of this compound, the following is a generalized protocol for testing a potent and validated PfDHODH inhibitor in a parasite killing assay. This protocol is based on standard SYBR Green I methodology.
Protocol: Standard 72-hour SYBR Green I-based P. falciparum Growth Inhibition Assay
-
Parasite Culture:
-
Maintain a synchronous culture of P. falciparum (e.g., 3D7 strain) in RPMI-1640 medium supplemented with human serum and hypoxanthine.
-
Synchronize the culture to the ring stage using methods like sorbitol treatment.
-
-
Drug Plate Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Perform serial dilutions of the inhibitor in complete medium in a 96-well plate. Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity. Include drug-free wells (negative control) and wells with a known antimalarial (positive control).
-
-
Assay Initiation:
-
Adjust the synchronized ring-stage parasite culture to a parasitemia of 0.5-1% and a hematocrit of 2%.
-
Add the parasite suspension to each well of the drug-dosed plate.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a sealed chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. A 72-hour incubation allows for one full intraerythrocytic developmental cycle, which is standard for many antimalarials.
-
-
Assay Readout:
-
After incubation, freeze the plate at -80°C to lyse the red blood cells.
-
Thaw the plate and add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Read the fluorescence on a plate reader (excitation ~485 nm, emission ~530 nm).
-
-
Data Analysis:
-
Plot the fluorescence intensity against the log of the inhibitor concentration.
-
Calculate the 50% inhibitory concentration (IC50) using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Optimizing Incubation Time (for a Validated Inhibitor):
To determine the optimal incubation time for a new, potent PfDHODH inhibitor, you can run the assay in parallel with different endpoints:
-
48 Hours: This covers one full parasite life cycle.
-
72 Hours: A common standard that allows for the detection of compounds that may act more slowly.
-
96 Hours: This covers two life cycles and may be necessary for very slow-acting compounds.
Compare the IC50 values and the robustness of the assay (e.g., Z'-factor) at each time point to determine the most suitable incubation period. For PfDHODH inhibitors, which halt replication, a 48- to 72-hour incubation is typically sufficient.
Visualizations
Below are diagrams illustrating the targeted pathway and the experimental workflow.
Caption: Mechanism of PfDHODH inhibition in P. falciparum.
Caption: Experimental workflow for a SYBR Green I parasite killing assay.
References
Technical Support Center: Addressing Off-Target Effects of PfDHODH Inhibitors in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitors, such as PfDHODH-IN-1. The focus is on identifying and mitigating potential off-target effects in cell-based assays to ensure data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PfDHODH inhibitors?
PfDHODH inhibitors target the Plasmodium falciparum dihydroorotate dehydrogenase, a crucial enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of DNA and RNA precursors required for parasite replication.[1][2] Unlike the human host, P. falciparum lacks a pyrimidine salvage pathway, making it entirely dependent on de novo synthesis for survival.[3] By inhibiting PfDHODH, these compounds deplete the parasite's pyrimidine pool, leading to a halt in proliferation.
Q2: What are the potential off-target effects of PfDHODH inhibitors in cell-based assays?
While many PfDHODH inhibitors are designed for selectivity against the parasite enzyme over the human homolog (hDHODH), off-target effects can still occur and manifest in several ways:
-
Cytotoxicity in human cell lines: The inhibitor may affect the proliferation or viability of human cells used in assays, which can confound the interpretation of anti-parasitic activity.
-
Inhibition of other cellular enzymes: The compound might interact with other host or parasite proteins, leading to unintended biological consequences.
-
Mitochondrial toxicity: As PfDHODH is a mitochondrial enzyme, some inhibitors might interfere with mitochondrial function in host cells.
-
Assay interference: The compound may interfere with the assay readout itself, for example, by having intrinsic fluorescence in a SYBR Green I-based assay.
Q3: How can I determine if my PfDHODH inhibitor has off-target effects?
Several experimental strategies can be employed to investigate off-target effects:
-
Selectivity profiling: Compare the inhibitor's potency against PfDHODH with its activity against hDHODH and a panel of other unrelated enzymes.
-
Cytotoxicity assays: Assess the inhibitor's effect on the viability of various human cell lines (e.g., HepG2, HEK293T).
-
Use of a resistant parasite line: Employ a transgenic P. falciparum strain expressing a DHODH enzyme from another organism, such as yeast (Saccharomyces cerevisiae), which is not inhibited by the compound. If the compound inhibits both the wild-type and the resistant parasite line, it suggests off-target effects.
-
Target engagement assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the inhibitor binds to PfDHODH in intact parasite cells.
Troubleshooting Guides
Issue 1: High cytotoxicity observed in human cell lines.
Possible Cause: The inhibitor has off-target effects on essential host cell processes.
Troubleshooting Steps:
-
Determine the Selectivity Index (SI): Calculate the ratio of the cytotoxic concentration (CC50) in a human cell line to the anti-parasitic effective concentration (EC50). A low SI indicates a narrow therapeutic window and potential for off-target toxicity.
-
Test against a panel of human cell lines: Assess cytotoxicity in multiple cell lines to determine if the effect is cell-type specific.
-
Uridine Rescue Assay: Since host cells can utilize the pyrimidine salvage pathway, supplementing the culture medium with uridine may rescue the cytotoxic effects if they are due to inhibition of hDHODH. If cytotoxicity persists in the presence of uridine, it strongly suggests off-target effects unrelated to pyrimidine biosynthesis.
Issue 2: Inconsistent results in the P. falciparum growth inhibition assay.
Possible Cause: Variability in experimental conditions or off-target effects influencing parasite health in a non-specific manner.
Troubleshooting Steps:
-
Standardize parasite culture: Ensure that parasite cultures are tightly synchronized and at a consistent parasitemia and hematocrit for each experiment.
-
Control for compound precipitation: Visually inspect assay plates for any signs of compound precipitation, which can lead to variable results.
-
Assay for off-target effects: Use the yeast DHODH-expressing parasite line as a counter-screen. Consistent activity against this line points towards off-target mechanisms.
Issue 3: Discrepancy between enzymatic inhibition and whole-cell activity.
Possible Cause: Poor cell permeability, active efflux from the parasite, or metabolic inactivation of the compound. It could also indicate that the whole-cell activity is due to an off-target effect.
Troubleshooting Steps:
-
Permeability assays: Evaluate the compound's ability to cross cell membranes using standard methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Metabolic stability assays: Assess the compound's stability in the presence of liver microsomes to check for rapid metabolism.
-
Confirm on-target activity in cells: Utilize a target engagement assay like CETSA to verify that the compound reaches and binds to PfDHODH within the parasite.
Quantitative Data Summary
The following table provides a hypothetical example of data that should be generated to assess the on-target and off-target activity of a PfDHODH inhibitor.
| Assay | Cell Line / Enzyme | Parameter | Hypothetical this compound Value | Interpretation |
| On-Target Activity | ||||
| P. falciparum Growth Inhibition | Wild-Type (e.g., 3D7) | EC50 | 50 nM | Potent anti-parasitic activity. |
| Enzymatic Inhibition | Recombinant PfDHODH | IC50 | 25 nM | Direct inhibition of the target enzyme. |
| Off-Target Assessment | ||||
| P. falciparum Growth Inhibition | yDHODH-expressing strain | EC50 | > 10 µM | Lack of inhibition suggests on-target activity in the parasite. |
| Cytotoxicity | Human (e.g., HepG2) | CC50 | 25 µM | Indicates a good selectivity index. |
| Enzymatic Inhibition | Recombinant hDHODH | IC50 | > 50 µM | High selectivity for the parasite enzyme over the human homolog. |
| Target Engagement | ||||
| Cellular Thermal Shift Assay | Intact P. falciparum | ΔTm | +5°C at 1 µM | Confirms binding to PfDHODH in a cellular context. |
Experimental Protocols
Protocol 1: P. falciparum Growth Inhibition Assay (SYBR Green I-based)
This assay measures parasite DNA content as an indicator of parasite growth.
Materials:
-
Synchronized ring-stage P. falciparum culture
-
Complete parasite culture medium (RPMI-1640 with supplements)
-
96-well black, clear-bottom microplates
-
PfDHODH inhibitor stock solution (in DMSO)
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
Procedure:
-
Prepare serial dilutions of the PfDHODH inhibitor in complete medium.
-
Add 100 µL of the diluted inhibitor to the wells of the 96-well plate. Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.
-
Add 100 µL of the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Incubate the plate for 72 hours in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C.
-
After incubation, prepare the SYBR Green I lysis buffer by diluting the stock 1:5000 in lysis buffer.
-
Carefully remove 100 µL of the culture medium from each well.
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Calculate the EC50 values by fitting the data to a dose-response curve.
Protocol 2: Mammalian Cell Cytotoxicity Assay (Resazurin-based)
This assay measures cell viability by the reduction of resazurin to the fluorescent resorufin by metabolically active cells.
Materials:
-
Human cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom microplates
-
PfDHODH inhibitor stock solution (in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
Procedure:
-
Seed the 96-well plate with cells at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitor in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted inhibitor. Include positive (e.g., doxorubicin) and negative (DMSO vehicle) controls.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the fluorescence with excitation at ~560 nm and emission at ~590 nm.
-
Calculate the CC50 values from a dose-response curve.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol confirms the binding of the inhibitor to PfDHODH in intact parasites by measuring the increased thermal stability of the protein-ligand complex.
Materials:
-
Trophozoite-stage P. falciparum culture
-
PfDHODH inhibitor
-
Saponin for parasite isolation
-
Lysis buffer with protease inhibitors
-
Antibodies for Western blotting (anti-PfDHODH and a loading control)
Procedure:
-
Harvest and saponin-lyse infected red blood cells to release the parasites.
-
Resuspend the parasite pellet in culture medium and treat with the inhibitor or vehicle (DMSO) for 1 hour at 37°C.
-
Aliquot the treated parasite suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lyse the parasites by freeze-thaw cycles.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble PfDHODH at each temperature by Western blotting.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.
Visualizations
Caption: Inhibition of the de novo pyrimidine biosynthesis pathway in P. falciparum by a PfDHODH inhibitor.
Caption: Workflow for differentiating on-target vs. off-target effects using a resistant parasite line.
References
- 1. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Driving antimalarial design through understanding of target mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of PfDHODH-IN-1 in experimental conditions
Welcome to the technical support center for PfDHODH-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental use. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical features?
This compound is a potent and selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), an essential enzyme for pyrimidine biosynthesis in the malaria parasite. Its chemical name is 2-cyano-3-cyclopropyl-3-hydroxy-N-(4-(trifluoromethyl)phenyl)acrylamide. Key structural features that may influence its stability include an acrylamide group, a trifluoromethylphenyl moiety, and a hydroxyl group adjacent to a cyclopropyl ring, forming an enol-like structure.
Q2: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to adhere to the following storage guidelines:
| Storage Format | Temperature | Duration | Light Conditions |
| Solid (Powder) | 4°C | Up to 24 months | Protect from light |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Protect from light |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Protect from light |
Important: For stock solutions, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What are the primary causes of this compound degradation in experimental settings?
Based on its chemical structure, this compound is susceptible to three main degradation pathways:
-
Hydrolysis: The acrylamide functional group can undergo hydrolysis, particularly under neutral to alkaline pH conditions. This can lead to the formation of the corresponding carboxylic acid and cleavage of the amide bond.
-
Photodegradation: The presence of the trifluoromethylphenyl group and the conjugated system makes the molecule susceptible to degradation upon exposure to UV or even ambient light.
-
Oxidation: The enol-like structure and the electron-deficient olefinic bond can be prone to oxidative degradation, especially in the presence of oxidizing agents or under aerobic conditions.
Troubleshooting Guide: Degradation of this compound
This guide provides a systematic approach to identifying and mitigating the degradation of this compound in your experiments.
Problem: Loss of Inhibitory Activity or Inconsistent Results
A common indicator of compound degradation is a decrease in its biological activity or high variability in experimental outcomes. The following workflow can help diagnose the root cause.
Summary of Potential Degradation Factors and Mitigation Strategies
| Factor | Potential Cause of Degradation | Recommended Mitigation Strategy |
| pH | The acrylamide moiety is susceptible to hydrolysis, which is often accelerated at neutral to alkaline pH. | Maintain the pH of aqueous buffers in a slightly acidic range (e.g., pH 6.0-6.5) if compatible with the experimental system. Avoid prolonged incubation in basic buffers. |
| Light | The trifluoromethylphenyl group and conjugated double bonds can absorb light, leading to photodegradation. | Prepare and store solutions in amber vials or tubes wrapped in aluminum foil. During experiments, protect microplates and other vessels from direct light exposure. |
| Temperature | Elevated temperatures can increase the rate of all degradation pathways, including hydrolysis and oxidation. | Store stock solutions and aliquots at the recommended low temperatures (-20°C or -80°C). During experiments, avoid unnecessarily prolonged incubations at elevated temperatures. |
| Oxygen | The enol-like structure may be susceptible to oxidation by atmospheric oxygen. | For sensitive or long-term experiments, consider using degassed buffers. The addition of antioxidants may be tested, but their compatibility with the assay must be verified. |
| Repeated Freeze-Thaw Cycles | Can introduce moisture into stock solutions and accelerate degradation. | Prepare single-use aliquots of stock solutions to minimize the number of freeze-thaw cycles. |
| Solvent Purity | Impurities in solvents (e.g., water in DMSO) can contribute to degradation over time. | Use high-purity, anhydrous solvents for preparing stock solutions. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
This protocol details the recommended procedure for preparing a stable stock solution of this compound.
Protocol 2: Forced Degradation Study to Assess Stability
This protocol outlines a forced degradation study to determine the stability of this compound under various stress conditions. This is crucial for understanding its degradation profile and for the development of stability-indicating analytical methods.
1. Preparation of Samples:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Dilute the stock solution to a working concentration (e.g., 100 µM) in the respective stress condition buffers.
2. Stress Conditions:
| Stress Condition | Protocol |
| Acid Hydrolysis | Incubate the compound in 0.1 M HCl at 40°C. |
| Base Hydrolysis | Incubate the compound in 0.1 M NaOH at room temperature. |
| Neutral Hydrolysis | Incubate the compound in purified water or a neutral buffer (e.g., PBS pH 7.4) at 40°C. |
| Oxidative Stress | Incubate the compound in 3% H₂O₂ at room temperature. |
| Thermal Stress | Incubate the solid compound and a solution at 60°C. |
| Photostability | Expose the compound in solution to a light source providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light. |
3. Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Neutralize the acid and base hydrolysis samples before analysis.
4. Analysis:
-
Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound (this compound).
5. Data Interpretation:
-
Calculate the percentage of degradation at each time point for each stress condition.
-
The results will help identify the conditions under which this compound is most labile and will aid in the development of appropriate handling and storage procedures for your specific experimental setup.
By following these guidelines and protocols, researchers can minimize the degradation of this compound, ensuring the reliability and reproducibility of their experimental results.
Interpreting unexpected results in PfDHODH inhibition assays
Welcome to the technical support center for Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibition assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting results from their experiments.
Frequently Asked Questions (FAQs)
Q1: What is PfDHODH and why is it a good drug target?
A1: PfDHODH is an essential enzyme in the de novo pyrimidine biosynthesis pathway of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1] This pathway is crucial for the synthesis of DNA, RNA, glycoproteins, and phospholipids, which are vital for the parasite's growth and replication.[1][2] Unlike its human host, the malaria parasite cannot salvage pyrimidines and is entirely dependent on this de novo pathway for survival, making PfDHODH an attractive target for antimalarial drugs.
Q2: What are some common inhibitors of PfDHODH?
A2: Several classes of PfDHODH inhibitors have been developed. A well-known clinical candidate is DSM265, a triazolopyrimidine-based inhibitor that has shown potent activity against both the liver and blood stages of the parasite. Other experimental inhibitors include DSM1 and Genz-669178. These inhibitors are generally selective for the parasite enzyme over the human homologue.
Q3: What is the principle behind the most common PfDHODH inhibition assay?
A3: The most common in vitro assay for PfDHODH activity monitors the reduction of a dye, 2,6-dichloroindophenol (DCIP), at 600 nm. In this coupled assay, PfDHODH catalyzes the oxidation of dihydroorotate to orotate, reducing a ubiquinone analog (e.g., decylubiquinone). This reduced ubiquinone is then re-oxidized by DCIP, leading to a measurable decrease in absorbance. The rate of this absorbance change is proportional to the enzyme's activity. Inhibitors will slow down this rate.
Q4: What is the difference between IC50 and EC50 values?
A4: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of an inhibitor in an enzymatic assay. It is the concentration of inhibitor required to reduce the enzyme's activity by 50%. The EC50 (half-maximal effective concentration) , on the other hand, is determined from whole-cell assays and represents the concentration of a compound that gives 50% of the maximal response, such as inhibiting parasite growth. Discrepancies between IC50 and EC50 values can arise due to factors like cell permeability, compound metabolism, or off-target effects.
Troubleshooting Guide
Issue 1: No or very low inhibition observed where it is expected.
| Potential Cause | Suggested Solution |
| Inactive or degraded inhibitor | Verify the identity and purity of the inhibitor stock. If possible, test a fresh batch of the compound. Ensure proper storage conditions as recommended by the supplier. |
| Incorrect inhibitor concentration | Double-check all calculations for serial dilutions. Prepare fresh dilutions from the stock solution. |
| Inhibitor insolubility | Visually inspect the assay plate wells for any signs of precipitation. Many inhibitors are dissolved in DMSO; ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%). Consider using a different solvent if solubility issues persist. |
| Degraded enzyme | Use a fresh aliquot of the enzyme. Ensure the enzyme has been stored correctly at -80°C and has not been subjected to multiple freeze-thaw cycles. Run a control with a known, potent inhibitor to confirm enzyme activity and sensitivity. |
| Sub-optimal assay conditions | Verify that the pH, temperature, and buffer composition of the assay are optimal for PfDHODH activity. Ensure all necessary cofactors and substrates are present at the correct concentrations. |
Issue 2: High IC50 value, indicating low potency.
| Potential Cause | Suggested Solution |
| High enzyme concentration | An excessively high enzyme concentration can lead to an underestimation of inhibitor potency, a phenomenon known as "tight binding". It is recommended to use an enzyme concentration that results in a linear reaction rate over the desired time course. |
| High substrate concentration | For competitive inhibitors, a high substrate concentration will lead to an apparent increase in the IC50 value. Determine the Km of the substrate and use a concentration at or near the Km for inhibition assays. |
| Assay interference | The inhibitor may interfere with the detection method (e.g., absorbance of the compound itself). Run a control with the inhibitor in the absence of the enzyme to check for any background signal. |
| Presence of resistant enzyme variants | If using a parasite strain that has been under drug pressure, it may have developed resistance through mutations in the pfdhodh gene. Sequence the gene to check for known resistance mutations. |
Issue 3: Inconsistent or non-reproducible results.
| Potential Cause | Suggested Solution |
| Pipetting errors | Ensure all pipettes are properly calibrated. Use fresh tips for each dilution and reagent addition. Pay close attention to technique to ensure accuracy and precision. |
| Reagent instability | Prepare fresh substrate and buffer solutions for each experiment. Some reagents may be light-sensitive or unstable at room temperature. |
| Edge effects in microplates | "Edge effects" can occur due to temperature or evaporation differences in the outer wells of a microplate. To mitigate this, avoid using the outermost wells for critical samples or ensure proper plate sealing and incubation. |
| Variable incubation times | Use a multichannel pipette or automated liquid handler to add the reaction-starting reagent to all wells as simultaneously as possible. Ensure that the time between starting the reaction and reading the results is consistent for all plates. |
Issue 4: Discrepancy between enzyme inhibition (IC50) and whole-cell activity (EC50).
| Potential Cause | Suggested Solution |
| Poor cell permeability | The compound may be a potent inhibitor of the isolated enzyme but may not be able to cross the parasite's membranes to reach its target. Consider structure-activity relationship (SAR) studies to improve the compound's physicochemical properties. |
| Compound efflux | The parasite may actively pump the compound out of the cell, preventing it from reaching an effective intracellular concentration. |
| Off-target effects | The compound may have other cellular targets that contribute to its anti-parasitic activity, or conversely, its toxicity to the host cell could be misinterpreted. To test for on-target activity, one can use a parasite line expressing a resistant version of PfDHODH; if the compound is still potent, it likely has off-target effects. |
| Compound metabolism | The compound may be metabolized to a less active form within the parasite or the host red blood cell. |
Quantitative Data Summary
Table 1: Inhibitory Activity of Selected Compounds against PfDHODH and P. falciparum Strains.
| Compound | PfDHODH IC50 (nM) | P. falciparum 3D7 EC50 (nM) | P. falciparum Dd2 EC50 (nM) | Reference |
| DSM265 | 8.9 | 4.3 | 1-4 | |
| DSM1 | 47 | 79 | - | |
| Genz-669178 | - | - | - | |
| Atovaquone | Not Applicable | Wild-type sensitive | Resistant strains show tolerance |
Note: Atovaquone does not directly inhibit PfDHODH but targets the cytochrome bc1 complex, which is functionally linked to PfDHODH.
Experimental Protocols
Standard PfDHODH Inhibition Assay (DCIP-based)
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.
-
Substrate Solution: Prepare a stock of L-dihydroorotate in the assay buffer.
-
Co-substrate Solution: Prepare a stock of decylubiquinone in the assay buffer.
-
Indicator Dye: Prepare a stock of 2,6-dichloroindophenol (DCIP) in the assay buffer.
-
Enzyme Solution: Dilute purified PfDHODH to the desired concentration in the assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the test compound in DMSO.
-
-
Assay Procedure (384-well plate format):
-
To each well, add 25 µL of assay buffer.
-
Add 0.5 µL of the inhibitor solution (or DMSO for controls).
-
Add 5 µL of the enzyme solution and incubate for 15 minutes at room temperature.
-
To initiate the reaction, add a 20 µL mixture of the substrate, co-substrate, and indicator dye to achieve final concentrations of approximately 175 µM L-dihydroorotate, 18 µM decylubiquinone, and 95 µM DCIP.
-
Immediately measure the absorbance at 600 nm every minute for 20-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: The PfDHODH catalytic cycle and its inhibition.
References
Improving the reproducibility of experiments with PfDHODH-IN-1
Welcome to the technical support center for PfDHODH-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this potent Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitor.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in various experimental setups.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 or EC50 Values | Variability in Assay Conditions: Minor differences in incubation time, cell density, or reagent concentration can lead to significant variations in IC50 values. The IC50 is a time-dependent parameter, and different endpoints can yield different results.[1][2] | - Standardize all assay parameters, including incubation times, cell seeding densities, and reagent concentrations. - Report IC50 values with the corresponding assay duration. - Consider using time-independent metrics like the drug concentration that inhibits the growth rate by 50% (GR50) for more reproducible results.[2] |
| Compound Precipitation: this compound has limited aqueous solubility and may precipitate in your assay medium, leading to an underestimation of its potency. | - Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability or enzyme activity. - Visually inspect assay plates for any signs of precipitation. - If precipitation is suspected, consider using a different solvent system or adding a solubilizing agent, ensuring it does not interfere with the assay.[3][4] | |
| Compound Instability: The stability of this compound in solution can affect its activity over time. | - Prepare fresh stock solutions of this compound regularly. - Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. | |
| Lower Than Expected Potency in Cell-Based Assays | Poor Cell Permeability: The compound may not be efficiently crossing the parasite's cell membrane to reach its intracellular target. | - Use a parasite strain known to have good permeability to small molecules. - Consider co-incubation with a non-toxic permeabilizing agent, after validating that the agent itself does not affect parasite viability. |
| Drug Efflux: The parasite may be actively pumping the inhibitor out of the cell. | - Investigate the expression of efflux pumps in your P. falciparum strain. - Test the inhibitor in combination with known efflux pump inhibitors to see if potency is restored. | |
| Development of Drug Resistance in Culture | Target Mutation: Prolonged exposure to this compound can lead to the selection of parasites with point mutations in the pfdhodh gene, reducing the inhibitor's binding affinity. | - Sequence the pfdhodh gene of resistant parasites to identify potential mutations. - Test the resistant parasites against other classes of PfDHODH inhibitors, as some mutations can confer hypersensitivity to other compounds (collateral sensitivity). |
| Gene Amplification: The parasite may increase the copy number of the pfdhodh gene, leading to higher levels of the target enzyme. | - Perform quantitative PCR (qPCR) to determine the copy number of the pfdhodh gene in resistant parasites. | |
| Suspected Off-Target Effects | Dual Inhibition: Some compounds can inhibit multiple targets. For example, certain inhibitors have been shown to dually target PfDHODH and the parasite's cytochrome bc1 complex (PfCytb). | - To confirm that the observed antimalarial activity is due to PfDHODH inhibition, use a transgenic parasite line expressing a resistant DHODH enzyme (e.g., from Saccharomyces cerevisiae). If the compound is still active against this line, it suggests an off-target mechanism. - Profile the compound against a panel of other known antimalarial targets. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). This enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway. Since P. falciparum lacks a pyrimidine salvage pathway, it is entirely dependent on this de novo synthesis for the production of pyrimidines, which are essential for DNA and RNA synthesis. By inhibiting PfDHODH, the inhibitor deprives the parasite of these essential building blocks, leading to a halt in replication and parasite death.
Q2: How should I prepare and store this compound?
A2: this compound is soluble in DMSO. For long-term storage, it is recommended to store the solid compound at 4°C, protected from light. Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q3: What are the key differences between PfDHODH and human DHODH?
A3: While both enzymes catalyze the same reaction, there are significant structural differences in the inhibitor-binding pocket between the P. falciparum and human DHODH enzymes. These differences allow for the design of species-selective inhibitors like this compound that are highly potent against the parasite enzyme with minimal activity against the human counterpart.
Q4: Can resistance to this compound develop?
A4: Yes, resistance to PfDHODH inhibitors can emerge in vitro. The primary mechanisms of resistance are point mutations in the drug-binding site of the PfDHODH enzyme and amplification of the pfdhodh gene. Interestingly, parasites resistant to one class of PfDHODH inhibitors may show increased sensitivity to another, a phenomenon known as collateral sensitivity.
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Concentration |
| DMSO | 50 mg/mL (with ultrasonic treatment) |
Table 2: In Vitro Activity of Selected PfDHODH Inhibitors (for comparative purposes)
| Compound | Target | IC50 / EC50 | Cell Line / Enzyme | Reference |
| PfDHODH-IN-2 | PfDHODH | IC50 = 1.11 µM | Recombinant Enzyme | |
| PfDHODH-IN-2 | P. falciparum | EC50 > 20 µM | 3D7 and Dd2 strains | |
| Genz-667348 | PfDHODH | IC50 = 0.013 µM | Recombinant Enzyme | |
| Genz-667348 | P. falciparum | EC50 = 0.007 µM | 3D7 strain | |
| DSM265 | PfDHODH | IC50 = 0.024 µM | Recombinant Enzyme |
Note: Data for this compound specifically is limited in the public domain. The data presented here for other inhibitors is for comparative understanding of the potency range for this target.
Experimental Protocols
PfDHODH Enzyme Inhibition Assay (Colorimetric)
This protocol is adapted from established methods for measuring PfDHODH inhibition.
Materials:
-
Recombinant PfDHODH enzyme
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100
-
L-dihydroorotate (DHO)
-
Decylubiquinone (CoQD)
-
2,6-dichloroindophenol (DCIP)
-
This compound (or other test inhibitor) dissolved in DMSO
-
384-well microplate
-
Plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the this compound dilutions to the wells (final DMSO concentration should be kept below 1%). Include DMSO-only wells as a negative control.
-
Add the PfDHODH enzyme to each well to a final concentration of approximately 12.5 nM.
-
Initiate the reaction by adding a mixture of the substrates: DHO (final concentration ~175 µM), CoQD (final concentration ~18 µM), and DCIP (final concentration ~95 µM).
-
Immediately measure the decrease in absorbance at 600 nm over time at room temperature. The rate of DCIP reduction is proportional to PfDHODH activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
P. falciparum Whole-Cell Growth Inhibition Assay (SYBR Green I-based)
This is a common method to assess the antimalarial activity of compounds against cultured parasites.
Materials:
-
Synchronized ring-stage P. falciparum culture (e.g., 3D7 or Dd2 strain) at 2% hematocrit and 1% parasitemia.
-
Complete parasite culture medium (e.g., RPMI-1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and Albumax II).
-
This compound (or other test inhibitor) dissolved in DMSO.
-
Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.
-
SYBR Green I dye (diluted in lysis buffer).
-
96-well black microplate.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the diluted compound to the wells of a 96-well plate. Include drug-free wells as a positive control for growth and uninfected red blood cells as a negative control.
-
Add the synchronized parasite culture to each well.
-
Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, freeze the plate at -80°C to lyse the red blood cells.
-
Thaw the plate and add the lysis buffer containing SYBR Green I to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).
-
Calculate the percentage of growth inhibition for each concentration relative to the drug-free control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Mechanism of PfDHODH inhibition by this compound.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integral Solvent-Induced Protein Precipitation for Target-Engagement Studies in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Resistance to PfDHODH Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance development to Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitors in vitro.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of in vitro resistance to PfDHODH inhibitors?
A1: The predominant mechanism of resistance to PfDHODH inhibitors observed in vitro is the selection of single nucleotide polymorphisms (SNPs) in the pfdhodh gene, leading to point mutations in the enzyme's drug-binding site.[1][2] A less common mechanism is the amplification of the pfdhodh gene, which results in overexpression of the target protein.[1][2]
Q2: How quickly can resistance to PfDHODH inhibitors arise in vitro?
A2: Resistance to PfDHODH inhibitors can arise relatively rapidly in vitro, with resistant parasite lines emerging within 30 to 100 days of continuous drug pressure.[1] Some studies have reported the selection of resistant lines in as little as 21 days.
Q3: Are parasite lines resistant to one PfDHODH inhibitor cross-resistant to others?
A3: Cross-resistance is often observed among PfDHODH inhibitors with similar chemical scaffolds. However, an interesting phenomenon known as negative cross-resistance or collateral sensitivity has also been documented. This is where parasites resistant to one class of PfDHODH inhibitors show increased sensitivity to a different structural class of inhibitors. This suggests that the mutations conferring resistance to one compound may make the enzyme more vulnerable to another.
Q4: Do mutations in PfDHODH affect the parasite's fitness?
A4: Yes, mutations in PfDHODH that confer drug resistance can sometimes come at a fitness cost to the parasite. For example, some mutant parasites exhibit slower growth rates compared to their wild-type counterparts. However, some mutations, such as C276Y, have been shown to confer resistance without a significant impact on mitochondrial energetics or in vitro growth fitness.
Q5: Can in vitro resistance selection studies predict clinical resistance?
A5: In vitro selection of resistant parasites has proven to be a valuable tool for predicting and understanding potential clinical resistance mechanisms. For instance, mutations identified in vitro have been subsequently found in clinical samples. This approach allows for the proactive study of resistance before a drug is widely deployed, aiding in the development of strategies to mitigate resistance.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro selection of PfDHODH inhibitor-resistant P. falciparum.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No resistant parasites emerge after prolonged drug pressure (e.g., >80-100 days). | - Drug concentration is too high, leading to complete parasite killing. - The starting parasite population is too small, reducing the probability of spontaneous mutations. - The specific inhibitor has a very low frequency of resistance. | - Start selections with a drug concentration of 3-5 times the EC50. Alternatively, use a concentration around the EC90. - Increase the initial parasite inoculum to 10^7 - 10^9 parasites. - Consider a dose-escalation strategy, gradually increasing the drug concentration as the parasite population recovers. |
| The selected resistant parasite line loses its resistance phenotype over time in the absence of drug pressure. | - The resistance mechanism imparts a significant fitness cost, leading to out-competition by revertant or wild-type parasites. | - Maintain a continuous low level of drug pressure in the culture medium to preserve the resistant population. - Re-clone the resistant line by limiting dilution to ensure a pure population. |
| Difficulty in identifying the genetic basis of resistance (no mutations in pfdhodh). | - The resistance mechanism may not involve the target protein (e.g., altered drug metabolism, efflux, or an off-target effect). - Resistance may be due to gene amplification rather than a point mutation. | - Perform whole-genome sequencing to identify mutations in other genes that may be associated with resistance. - Conduct copy number variation (CNV) analysis to check for amplification of the pfdhodh gene or other relevant genes. |
| Inconsistent IC50 values for resistant and wild-type parasite lines. | - Variations in culture conditions (e.g., hematocrit, media supplements like serum vs. Albumax). - Assay-specific variability (e.g., incubation time, parasite synchronization). | - Standardize all culture and assay parameters. Be aware that using serum substitutes like Albumax can sometimes lead to higher IC50 values due to protein binding. - Ensure cultures are tightly synchronized (e.g., to the ring stage) before setting up the assay. - Always run a wild-type control in parallel with the resistant lines. |
Quantitative Data Summary
Table 1: Examples of Point Mutations in PfDHODH Conferring Resistance to Inhibitors
| Mutation | Fold Increase in IC50 | PfDHODH Inhibitor(s) | Reference(s) |
| E182D | Variable | Multiple scaffolds | |
| F188I | Variable | Multiple scaffolds | |
| F188L | Variable | Multiple scaffolds | |
| F227I | Variable | Multiple scaffolds | |
| I263F | Variable | Multiple scaffolds | |
| L531F | Variable | Multiple scaffolds | |
| C276Y | 2- to ~400-fold | DSM265, DSM267 | |
| C276F | Variable | DSM265 |
Note: The fold increase in IC50 can vary depending on the specific inhibitor, the parasite strain, and the assay conditions.
Experimental Protocols
Protocol 1: In Vitro Selection of PfDHODH Inhibitor-Resistant P. falciparum
This protocol outlines a standard method for selecting drug-resistant parasites in vitro.
-
Initiate Culture: Begin with a clonal population of drug-sensitive P. falciparum (e.g., 3D7 or Dd2) at a high parasitemia in a large culture volume (e.g., 50-100 mL) to achieve a starting inoculum of 10^8-10^9 parasites.
-
Apply Drug Pressure: Introduce the PfDHODH inhibitor at a concentration of 3-5 times its IC50.
-
Monitor Parasitemia: Monitor the culture daily by Giemsa-stained thin blood smears. Initially, parasitemia will drop significantly.
-
Maintain Culture: Continue to maintain the culture with regular media changes and addition of fresh erythrocytes, keeping the drug pressure constant.
-
Observe for Recrudescence: Wait for the parasite population to recover, which may take several weeks to months. If no parasites are observed after 80 days, the selection may be considered unsuccessful.
-
Increase Drug Concentration (Optional): Once the parasites have adapted to the initial drug concentration, the concentration can be gradually increased to select for higher levels of resistance.
-
Clone Resistant Parasites: After a stable resistant population is established, clone the parasites by limiting dilution to obtain a genetically homogenous population for downstream analysis.
-
Characterize Resistance: Determine the IC50 of the cloned resistant line and sequence the pfdhodh gene to identify potential mutations.
Protocol 2: SYBR Green I-Based Drug Susceptibility Assay
This is a common method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.
-
Prepare Drug Plates: Serially dilute the PfDHODH inhibitor in a 96-well plate. Include drug-free wells as a negative control and wells with a known antimalarial as a positive control.
-
Prepare Parasite Culture: Use a synchronized culture of P. falciparum at the ring stage with a parasitemia of 0.5% and a hematocrit of 2%.
-
Incubate: Add the parasite culture to the drug-containing plates and incubate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
-
Lyse and Stain: Prepare a lysis buffer containing SYBR Green I dye. Add this buffer to each well and incubate in the dark at room temperature for at least one hour to lyse the red blood cells and stain the parasite DNA.
-
Read Fluorescence: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Plot the fluorescence intensity against the drug concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 3: PfDHODH Enzymatic Assay
This protocol describes a common method to measure the enzymatic activity of PfDHODH and the inhibitory effect of compounds.
-
Assay Buffer: Prepare an assay buffer (e.g., 100 mM HEPES pH 8.0, 150 mM NaCl, 5% glycerol, 0.05% Triton X-100).
-
Reaction Mixture: In a 384-well plate, combine the assay buffer with the substrates: L-dihydroorotate, decylubiquinone (a Coenzyme Q analog), and 2,6-dichloroindophenol (DCIP), a redox indicator.
-
Add Inhibitor: Add the test compound (PfDHODH inhibitor) at various concentrations. Include a no-inhibitor control (DMSO).
-
Initiate Reaction: Start the reaction by adding purified recombinant PfDHODH enzyme.
-
Monitor Reaction: Measure the decrease in absorbance of DCIP over time at a wavelength of 600 nm. The rate of this decrease is proportional to the enzyme activity.
-
Calculate Inhibition: Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Calculate the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Workflow for in vitro selection and characterization of PfDHODH inhibitor resistance.
Caption: Primary mechanisms of resistance to PfDHODH inhibitors in P. falciparum.
Caption: Troubleshooting flowchart for failed in vitro resistance selection experiments.
References
Minimizing variability in PfDHODH-IN-1 experimental results
Welcome to the technical support center for PfDHODH-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability and troubleshooting common issues encountered during experiments with this Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of the enzyme Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).[1][2][3] This enzyme is crucial for the de novo biosynthesis of pyrimidines, which are essential building blocks for DNA and RNA.[1][2] By inhibiting PfDHODH, this compound disrupts this pathway, thereby preventing parasite replication and growth. It is an analog of the active metabolite of Leflunomide.
Q2: What is the primary application of this compound?
A2: this compound is primarily used as a tool compound in antimalarial research and drug discovery. Its activity against P. falciparum makes it useful for studying the PfDHODH enzyme as a drug target and for screening new antimalarial compounds.
Q3: How should I store and handle this compound?
A3: For long-term storage, this compound powder should be kept at -20°C, protected from light. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, also protected from light. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single use.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in DMSO. For in vivo experiments, specific formulations may be required, such as a mixture of DMSO, PEG300, Tween-80, and saline, or a combination of DMSO and corn oil. It is always recommended to perform a solubility test for your specific application. If precipitation occurs, gentle heating and/or sonication can aid in dissolution.
Troubleshooting Guides
This section addresses common problems that may arise during enzymatic and cell-based assays with this compound.
PfDHODH Enzymatic Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal | - Contaminated reagents or buffers.- Non-specific reduction of the detection reagent.- Autofluorescence of the compound. | - Use fresh, high-purity reagents and filter-sterilize buffers.- Run a control reaction without the enzyme to check for non-enzymatic reduction.- Measure the fluorescence of this compound alone at the assay wavelengths. |
| Low or No Signal | - Inactive enzyme.- Incorrect assay buffer pH or temperature.- Omission of a critical reagent.- Sub-optimal substrate concentrations. | - Use a fresh aliquot of enzyme and ensure proper storage.- Verify the pH of the assay buffer and perform the assay at the recommended temperature.- Double-check the protocol to ensure all components were added in the correct order and concentration.- Titrate substrate concentrations to determine the optimal conditions for your assay. |
| High Variability between Replicates | - Inaccurate pipetting.- Inconsistent incubation times.- Edge effects in the microplate. | - Use calibrated pipettes and ensure proper mixing.- Use a multi-channel pipette for simultaneous addition of reagents.- To minimize evaporation, do not use the outer wells of the plate or fill them with a buffer. Ensure uniform temperature across the plate during incubation. |
P. falciparum Cell-Based Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 Values | - Variation in initial parasite density (parasitemia).- Different parasite life cycle stages.- Fluctuation in incubation conditions (temperature, gas mixture).- Serum lot-to-lot variability. | - Standardize the initial parasitemia for all experiments.- Use tightly synchronized parasite cultures (e.g., ring stage).- Ensure consistent temperature and gas mixture (5% CO2, 5% O2, 90% N2) throughout the incubation period.- Test and pre-qualify serum lots for their ability to support robust parasite growth. |
| High Background (Low Signal-to-Noise Ratio) | - Contamination of the parasite culture.- High background fluorescence from the assay dye or media.- Incomplete lysis of red blood cells. | - Regularly screen cultures for mycoplasma and bacterial contamination.- Run controls with uninfected red blood cells to determine background fluorescence.- Optimize the lysis step to ensure complete release of parasite DNA/enzyme. |
| No Dose-Response (Compound appears inactive) | - Compound precipitation in the culture medium.- Inactivation of the compound over the incubation period.- Parasite resistance to the inhibitor. | - Check the solubility of this compound in the final assay medium. Consider using a lower starting concentration or a different solvent.- Assess the stability of the compound under assay conditions.- Use a known sensitive parasite strain and a control compound to validate the assay. |
Experimental Protocols
Below are generalized protocols for enzymatic and cell-based assays. Researchers should optimize these protocols for their specific experimental conditions.
PfDHODH Enzymatic Inhibition Assay (Colorimetric)
This protocol is based on the widely used DCIP (2,6-dichloroindophenol) reduction assay.
Materials:
-
Recombinant PfDHODH enzyme
-
This compound
-
L-dihydroorotate (DHO)
-
Decylubiquinone (CoQD)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% Glycerol, 0.05% Triton X-100
-
96-well or 384-well clear microplates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, add the this compound dilutions. Include wells for positive (no inhibitor) and negative (no enzyme) controls.
-
Add the PfDHODH enzyme to all wells except the negative control. A typical concentration is in the low nanomolar range (e.g., 5-15 nM).
-
Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Prepare a substrate mix containing DHO, CoQD, and DCIP in the assay buffer. Typical final concentrations are 200 µM DHO, 20 µM CoQD, and 120 µM DCIP.
-
Initiate the reaction by adding the substrate mix to all wells.
-
Monitor the decrease in absorbance at 600 nm over time (e.g., every minute for 15-30 minutes) using a microplate reader.
-
Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
P. falciparum Growth Inhibition Assay (SYBR Green I-based)
This is a common method to assess the effect of compounds on parasite proliferation.
Materials:
-
Synchronized P. falciparum culture (ring stage) at a known parasitemia
-
Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
This compound
-
SYBR Green I lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, with SYBR Green I)
-
96-well black, clear-bottom microplates
Procedure:
-
Prepare a serial dilution of this compound in the complete culture medium in a 96-well plate.
-
Add the synchronized parasite culture (e.g., 0.5% parasitemia, 2% hematocrit) to each well. Include inhibitor-free wells for positive control and wells with uninfected red blood cells for background control.
-
Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, add the SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for at least 1 hour.
-
Read the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Subtract the background fluorescence from all readings and calculate the IC50 value by plotting the percentage of growth inhibition against the logarithm of the inhibitor concentration.
Data Presentation
Table 1: Representative IC50 Values for PfDHODH Inhibitors (Literature Data)
| Compound | PfDHODH IC50 (µM) | P. falciparum 3D7 IC50 (µM) | Reference |
| Genz-669178 | 0.14 | 0.08 | --INVALID-LINK-- |
| DSM265 | 0.037 | 0.019 | --INVALID-LINK-- |
| A77 1726 | >50 | - | --INVALID-LINK-- |
Note: Specific IC50 values for this compound should be determined empirically under your specific assay conditions. The biological activity data for the class of compounds to which this compound belongs was originally reported by Kuo et al. (1996) in the Journal of Medicinal Chemistry.
Visualizations
References
- 1. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl ] propenamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Selective Inhibition of Plasmodium falciparum Dihydroorotate Dehydrogenase: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) versus its human counterpart (hDHODH). Due to the lack of specific public data for a compound named "PfDHODH-IN-1," this guide utilizes the well-characterized and highly selective inhibitor, DSM1, as a representative example.
The de novo pyrimidine biosynthesis pathway is essential for the proliferation of the malaria parasite, Plasmodium falciparum, as it lacks the pyrimidine salvage pathways present in humans.[1][2] This dependency makes the enzymes in this pathway attractive targets for antimalarial drug development. One of the most promising of these targets is dihydroorotate dehydrogenase (DHODH), which catalyzes the fourth step in this essential pathway.[3][4] Structural differences between the parasite and human DHODH enzymes allow for the development of highly selective inhibitors.[5]
Quantitative Assessment of Inhibitor Selectivity
The selectivity of an inhibitor is a critical factor in drug development, indicating its potential for efficacy with minimal off-target effects. This is quantified by comparing the half-maximal inhibitory concentration (IC50) against the target enzyme (PfDHODH) versus the host enzyme (hDHODH). A higher selectivity ratio signifies a more desirable therapeutic profile.
The triazolopyrimidine-based compound, DSM1, demonstrates potent and highly selective inhibition of PfDHODH.
| Enzyme Target | Inhibitor | IC50 (µM) | Selectivity Index (hDHODH IC50 / PfDHODH IC50) |
| Plasmodium falciparum DHODH (PfDHODH) | DSM1 | 0.047 | >4255 |
| Human DHODH (hDHODH) | DSM1 | >200 | |
| Table 1: Comparison of the inhibitory activity of the representative inhibitor DSM1 against PfDHODH and hDHODH. |
Experimental Protocols
The determination of IC50 values for DHODH inhibitors is typically performed using a biochemical enzymatic assay. The following protocol is a standard method used for this purpose.
DHODH Inhibition Assay
This assay measures the enzymatic activity of DHODH by monitoring the reduction of a chromogenic indicator, 2,6-dichloroindophenol (DCIP).
Materials:
-
Recombinant PfDHODH and hDHODH enzymes
-
HEPES buffer (100 mM, pH 8.0)
-
NaCl (150 mM)
-
Glycerol (5%)
-
Triton X-100 (0.05%)
-
L-dihydroorotate (substrate)
-
Decylubiquinone (cofactor)
-
2,6-dichloroindophenol (DCIP)
-
Test inhibitor (e.g., DSM1) dissolved in DMSO
-
384-well microplates
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
A reaction mixture is prepared containing HEPES buffer, NaCl, glycerol, Triton X-100, L-dihydroorotate, decylubiquinone, and DCIP in a 384-well plate.
-
Serial dilutions of the test inhibitor are added to the wells. A control with DMSO alone is included.
-
The reaction is initiated by the addition of the respective DHODH enzyme (PfDHODH or hDHODH).
-
The decrease in absorbance at 600 nm, corresponding to the reduction of DCIP, is monitored kinetically over time using a spectrophotometer.
-
The initial reaction rates are calculated from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition for each inhibitor concentration is determined relative to the DMSO control.
-
IC50 values are calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve using graphing software.
Visualizing the Mechanism and Workflow
To better understand the biological context and the experimental process, the following diagrams illustrate the pyrimidine biosynthesis pathway and the workflow of the DHODH inhibition assay.
References
- 1. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Potent Inhibitors of P. falciparum Dihydroorotate Dehydrogenase for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of New Human Malaria Parasite Plasmodium Falciparum Dihydroorotate Dehydrogenase Inhibitors by Pharmacophore and Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PfDHODH Inhibitors: DSM265 and DSM421
For Researchers, Scientists, and Drug Development Professionals
The enzyme Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) is a critical target in the development of novel antimalarial drugs. Unlike their human hosts, malaria parasites rely exclusively on the de novo pyrimidine biosynthesis pathway for survival, making PfDHODH an ideal target for selective inhibition.[1] This guide provides a detailed comparison of two promising PfDHODH inhibitors: DSM265, which has advanced to clinical trials, and DSM421, a next-generation compound developed as a potential backup with improved properties.
Mechanism of Action of PfDHODH Inhibitors
PfDHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1] This pathway is essential for the synthesis of pyrimidines, which are vital building blocks for DNA and RNA. By inhibiting PfDHODH, these compounds disrupt this crucial pathway, thereby preventing parasite replication and leading to its death.[1] This mechanism of action is effective against both the blood and liver stages of the parasite.
Quantitative Efficacy and Pharmacokinetic Comparison
The following table summarizes the key efficacy and pharmacokinetic parameters of DSM265 and DSM421 based on available preclinical data.
| Parameter | DSM265 | DSM421 | Reference(s) |
| In Vitro Efficacy | |||
| PfDHODH IC50 | 1.5 nM | 4.8 nM | [2] |
| P. falciparum 3D7 EC50 | 16 nM | 54 nM | |
| P. vivax DHODH IC50 | 2-fold higher than PfDHODH | 2-fold higher than PfDHODH | |
| Selectivity | |||
| Human DHODH Inhibition | IC50 > 100 µM | IC50 > 100 µM | |
| In Vivo Efficacy (SCID Mouse Model) | |||
| ED50 (single oral dose) | 3.5 mg/kg | 2.5 mg/kg | |
| ED90 (single oral dose) | 10 mg/kg | 7.5 mg/kg | |
| Pharmacokinetic Properties | |||
| Aqueous Solubility | Low | Improved | |
| Intrinsic Clearance | Higher | Lower | |
| Plasma Exposure (oral dosing) | Good | Increased | |
| Predicted Human Half-life | Long | Long |
Experimental Protocols
PfDHODH Enzyme Inhibition Assay
The inhibitory activity of the compounds against PfDHODH is determined using a spectrophotometric assay that monitors the reduction of 2,6-dichloroindophenol (DCIP).
-
Reaction Mixture: The assay is typically conducted in a 384-well plate containing HEPES buffer (pH 8.0), NaCl, glycerol, Triton X-100, L-dihydroorotate, decylubiquinone, and DCIP.
-
Enzyme Concentration: Recombinant P. falciparum, P. vivax, and human DHODH are used at specific concentrations (e.g., 12.5 nM for PfDHODH).
-
Incubation: The reaction is initiated by the addition of the enzyme, and the mixture is incubated at room temperature.
-
Measurement: The absorbance at 600 nm is measured to determine the rate of DCIP reduction.
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in the enzyme activity (IC50) is calculated from dose-response curves.
P. falciparum In Vitro Growth Inhibition Assay
The efficacy of the compounds against the parasite itself is assessed by measuring the inhibition of P. falciparum growth in red blood cells.
-
Parasite Culture: Asexual stages of P. falciparum (e.g., 3D7 strain) are cultured in human red blood cells in a suitable medium.
-
Drug Dilution: The test compounds are serially diluted and added to the parasite cultures.
-
Incubation: The cultures are incubated for a defined period, typically 72 hours, under controlled atmospheric conditions.
-
Growth Measurement: Parasite growth is quantified using methods such as the SYBR Green I fluorescence-based assay, which measures DNA content, or by measuring parasite lactate dehydrogenase (pLDH) activity.
-
EC50 Determination: The effective concentration that inhibits 50% of parasite growth (EC50) is determined from the dose-response curves.
In Vivo Efficacy Studies in a SCID Mouse Model
The antimalarial activity in a living organism is evaluated using immunodeficient mice engrafted with human red blood cells and infected with P. falciparum.
-
Animal Model: Severe combined immunodeficient (SCID) mice are engrafted with human red blood cells to allow for P. falciparum infection.
-
Infection: The mice are infected with a specific strain of P. falciparum.
-
Drug Administration: The test compounds are administered orally at various doses.
-
Parasitemia Monitoring: Blood samples are taken at regular intervals to monitor the level of parasitemia, often using flow cytometry or microscopy.
-
Efficacy Determination: The effective dose required to reduce parasitemia by 50% (ED50) or 90% (ED90) is calculated. A "sterile cure" is achieved if no parasites are detectable after a follow-up period.
Visualizations
Caption: The de novo pyrimidine biosynthesis pathway in P. falciparum and the inhibitory action of PfDHODH inhibitors.
Caption: A generalized workflow for the discovery and development of new antimalarial drugs.
References
- 1. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor (DSM421) with improved drug-like properties for treatment and prevention of malaria - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship of leflunomide analogs as PfDHODH inhibitors
An Objective Analysis of Structure-Activity Relationships and Performance Data for Researchers in Drug Development
Leflunomide, an established immunosuppressive drug, and its active metabolite, teriflunomide (A77 1726), have garnered attention for their inhibitory effects on dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the proliferation of the malaria parasite, Plasmodium falciparum, which, unlike its human host, cannot salvage pyrimidines.[3] Consequently, P. falciparum DHODH (PfDHODH) has emerged as a promising target for antimalarial chemotherapy.[4] This guide provides a comparative analysis of the structure-activity relationship (SAR) of leflunomide analogs as inhibitors of PfDHODH, presenting available experimental data and methodologies to inform future drug discovery efforts.
Performance of Leflunomide Analogs Against PfDHODH
The active metabolite of leflunomide, A77 1726, is a potent inhibitor of mammalian DHODH but exhibits significantly weaker activity against the parasite enzyme.[5] This species selectivity has been a critical challenge in the development of leflunomide-based antimalarials. Structure-based drug design efforts have been undertaken to improve the potency of these analogs against PfDHODH.
A study involving the synthesis of 26 analogs of A77 1726, guided by the co-crystal structure of A77 1726 with PfDHODH, sought to enhance inhibitory activity. Despite these efforts, the most potent analog identified in this series only achieved an IC50 value of 4 µM against PfDHODH. Notably, nearly all the synthesized compounds demonstrated greater potency against human DHODH (hDHODH), highlighting the difficulty in reversing the selectivity profile of this chemical scaffold.
For context, the inhibitory concentrations of A77 1726 against mammalian DHODH are substantially lower, with reported IC50 values in the range of 19-53 nM for the rat enzyme and 0.5-2.3 µM for the human enzyme.
| Compound | Target Enzyme | IC50 | Reference |
| Best-performing A77 1726 Analog | PfDHODH | 4 µM | |
| A77 1726 (Teriflunomide) | Human DHODH | ~0.5-2.3 µM | |
| A77 1726 (Teriflunomide) | Rat DHODH | ~19-53 nM |
Structure-Activity Relationship (SAR) Insights
The X-ray crystal structure of PfDHODH in complex with A77 1726 reveals that the inhibitor binds in the same pocket as it does in the human enzyme. However, the amino acid residues that form the binding pocket are not well conserved between the two species, which accounts for the observed species-specific inhibition.
Computational studies focusing on analogs of teriflunomide have explored the role of intramolecular hydrogen bonds (IHBs) in their inhibitory potential against PfDHODH. These theoretical analyses, which include quantum mechanical methods and molecular docking, suggest that the strength of IHBs within the analog structure can influence its binding energy to the PfDHODH enzyme. While these computational models provide a basis for understanding inhibitor-enzyme interactions, they have yet to translate into the development of leflunomide analogs with potent, experimentally verified anti-plasmodial activity.
Experimental Protocols
The evaluation of PfDHODH inhibitors is typically conducted using an in vitro enzymatic assay. A widely used method is a spectrophotometric assay that monitors the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.
PfDHODH Inhibition Assay Protocol
This protocol is adapted from methodologies used in high-throughput screening for PfDHODH inhibitors.
Objective: To determine the in vitro inhibitory activity of test compounds against recombinant PfDHODH.
Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of DCIP at 600 nm. The enzyme catalyzes the oxidation of L-dihydroorotate to orotate, with decylubiquinone acting as an electron acceptor. The reduced decylubiquinone then reduces DCIP, leading to a decrease in absorbance.
Materials:
-
Recombinant PfDHODH enzyme
-
HEPES buffer (100 mM, pH 8.0)
-
NaCl (150 mM)
-
Glycerol (5%)
-
Triton X-100 (0.05%)
-
L-dihydroorotate
-
Decylubiquinone
-
2,6-dichloroindophenol (DCIP)
-
Test compounds dissolved in DMSO
-
384-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare the assay buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, and 0.05% Triton X-100.
-
Prepare a solution of the substrates in the assay buffer: 175 µM L-dihydroorotate, 18 µM decylubiquinone, and 95 µM DCIP.
-
Dispense the test compounds at various concentrations into the wells of a 384-well plate. Include appropriate controls (e.g., no enzyme, no inhibitor).
-
Add the PfDHODH enzyme to the wells. The final concentration of the enzyme should be optimized for the assay (e.g., 12.5 nM).
-
Initiate the reaction by adding the substrate solution to all wells. The final assay volume is typically 50 µL.
-
Incubate the plate at room temperature for a defined period (e.g., 20 minutes).
-
Measure the absorbance at 600 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Key Concepts
To better illustrate the context of this research, the following diagrams represent the general workflow of PfDHODH inhibitor discovery and the key structural components of the leflunomide scaffold.
Conclusion and Future Directions
While leflunomide and its active metabolite A77 1726 are effective inhibitors of human DHODH, their analogs have demonstrated limited potential as direct leads for potent PfDHODH inhibitors. The inherent selectivity of this scaffold for the mammalian enzyme over the parasite counterpart presents a significant hurdle. Structure-activity relationship studies have not yet yielded analogs with the nanomolar potency typically sought for progression in antimalarial drug discovery pipelines.
The research community has largely shifted focus to other, more promising scaffolds that exhibit high potency and selectivity for PfDHODH, such as the triazolopyrimidines and pyrimidones. These alternative chemotypes have demonstrated low nanomolar activity against the parasite enzyme and represent more viable starting points for the development of novel antimalarial agents. Future efforts in targeting PfDHODH will likely continue to build upon these more selective and potent inhibitor series. The lessons learned from the SAR of leflunomide analogs, however, remain valuable in understanding the subtleties of the inhibitor binding pocket of DHODH across different species.
References
- 1. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the Intramolecular Hydrogen Bond on the Active Metabolite Analogs of Leflunomide for Blocking the Plasmodium falciparum Dihydroorotate Dehydrogenase Enzyme: QTAIM, NBO, and Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to the Cross-Resistance Profile of PfDHODH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum is a critical threat to global malaria control efforts. As such, a thorough understanding of the cross-resistance profiles of novel antimalarial candidates is paramount. This guide provides a comparative analysis of the cross-resistance and collateral sensitivity of inhibitors targeting P. falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the parasite's pyrimidine biosynthesis pathway. While specific data for PfDHODH-IN-1 is limited in publicly available literature, this guide utilizes data from well-characterized PfDHODH inhibitors, such as Genz-669178 and DSM74, to provide a representative overview of the resistance landscape for this important class of antimalarials.
PfDHODH Inhibition and the Challenge of Resistance
PfDHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, which is essential for the parasite's survival as it lacks pyrimidine salvage pathways.[1] This makes PfDHODH an attractive target for antimalarial drug development. However, as with other antimalarials, the parasite can develop resistance to PfDHODH inhibitors through mutations in the drug-binding site of the enzyme.[1] These mutations can lead to cross-resistance, where the parasite becomes resistant to multiple drugs with similar mechanisms of action. Conversely, a phenomenon known as collateral sensitivity can occur, where a mutation conferring resistance to one drug renders the parasite hypersensitive to another.[2][3] Exploiting collateral sensitivity is a promising strategy for designing combination therapies that can mitigate the development of resistance.[2]
Quantitative Comparison of PfDHODH Inhibitor Activity
The following table summarizes the in vitro activity (EC50 values) of representative PfDHODH inhibitors against wild-type and various drug-resistant P. falciparum strains harboring specific mutations in the PfDHODH gene. This data highlights the patterns of cross-resistance and collateral sensitivity.
| Compound | Target | Wild-Type (3D7) EC50 (nM) | E182D Mutant EC50 (nM) | F188L Mutant EC50 (nM) | I263F Mutant EC50 (nM) | F227I Mutant EC50 (nM) | L531F Mutant EC50 (nM) |
| Genz-669178 | PfDHODH | 6.7 | 150 | 120 | 1800 | 110 | 120 |
| DSM74 | PfDHODH | 1.8 | 2.5 | 3.1 | 11 | 2.7 | 2.9 |
| IDI-6273 | PfDHODH | 280 | 1.9 | 1.4 | 120 | 2.1 | 1.6 |
| Atovaquone | Cytochrome bc1 | 1.2 | 1.1 | 1.3 | 1.0 | 1.2 | 1.1 |
| Chloroquine | Heme Detoxification | 20 | 22 | 21 | 19 | 20 | 21 |
Data extracted and compiled from Ross et al., "Identification of Collateral Sensitivity to Dihydroorotate Dehydrogenase Inhibitors in Plasmodium falciparum". EC50 values represent the concentration of the drug that inhibits 50% of parasite growth in vitro.
Experimental Protocols
The determination of the 50% effective concentration (EC50) values for antimalarial compounds is typically performed using a standardized in vitro drug susceptibility assay. The SYBR Green I-based fluorescence assay is a widely used method.
SYBR Green I-based In Vitro Drug Susceptibility Assay
This assay measures the proliferation of P. falciparum in red blood cells in the presence of various concentrations of the test compounds.
-
Parasite Culture: Asynchronous cultures of P. falciparum strains are maintained in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 25 µg/mL gentamicin. Cultures are incubated at 37°C in a humidified atmosphere of 5% CO2, 5% O2, and 90% N2.
-
Drug Plate Preparation: Test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and dispensed into 96-well microtiter plates. The plates are then dried to remove the solvent.
-
Assay Initiation: Synchronized ring-stage parasites are diluted to a final parasitemia of 0.5% and a hematocrit of 2% in culture medium. This parasite suspension is then added to the drug-coated plates.
-
Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the red blood cells. A lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is then added to each well.
-
Fluorescence Reading: The plates are incubated in the dark at room temperature for 1-2 hours. The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the EC50 values are calculated by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing Experimental Workflow and Signaling Pathways
To better illustrate the processes described, the following diagrams were generated using Graphviz (DOT language).
References
- 1. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Collateral Sensitivity to Dihydroorotate Dehydrogenase Inhibitors in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Validating the On-Target Efficacy of PfDHODH Inhibitors in Plasmodium falciparum: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial agents with new mechanisms of action. One of the most promising therapeutic targets is the P. falciparum dihydroorotate dehydrogenase (PfDHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] Unlike its human host, the parasite cannot salvage pyrimidines and is entirely dependent on this pathway for the synthesis of DNA, RNA, and other essential biomolecules, making PfDHODH an ideal target for selective inhibition.[3][4]
This guide provides a comprehensive comparison of methodologies to validate the on-target activity of PfDHODH inhibitors, using the well-characterized clinical candidate DSM265 as a primary example and comparing its performance with other potent inhibitors. As information on a specific compound designated "PfDHODH-IN-1" is not publicly available, this guide will focus on established and well-documented inhibitors to illustrate the validation process.
Mechanism of Action: Targeting Pyrimidine Biosynthesis
PfDHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate.[5] Inhibition of this enzyme depletes the parasite's pyrimidine pool, thereby halting DNA and RNA synthesis and ultimately leading to parasite death.
Figure 1: Inhibition of the P. falciparum de novo pyrimidine biosynthesis pathway by PfDHODH inhibitors.
Comparative Efficacy of PfDHODH Inhibitors
The validation of a PfDHODH inhibitor involves a multi-step process, from assessing its activity against the isolated enzyme to evaluating its efficacy in killing the parasite in culture and, ultimately, in animal models. The following tables summarize the in vitro and in vivo activities of DSM265 and another potent PfDHODH inhibitor, Genz-667348.
In Vitro Activity
| Compound | PfDHODH IC50 (nM) | Human DHODH IC50 (nM) | Selectivity Index (Human/Pf) | P. falciparum (3D7) EC50 (nM) | P. falciparum (Dd2) EC50 (nM) |
| DSM265 | 8.9 | >41,000 | >4,600 | 4.3 | 1-4 |
| Genz-667348 | Low nanomolar | >14,000-fold selectivity | >14,000 | Single-digit nanomolar | Single-digit nanomolar |
In Vivo Efficacy
| Compound | Animal Model | Dosing Regimen | Efficacy (ED90) | Outcome |
| DSM265 | P. falciparum NOD-scid mice | 1.5 mg/kg, twice daily for 4 days (oral) | 3 mg/kg/day | Potent antimalarial activity |
| Genz-667348 | P. berghei ANKA mice | 100 mg/kg/day (oral) | Not reported | Sterile cure |
Experimental Protocols for On-Target Validation
Validating that the antiparasitic activity of a compound is due to the inhibition of PfDHODH requires a series of well-defined experiments.
Figure 2: A stepwise workflow for validating the on-target activity of PfDHODH inhibitors.
PfDHODH Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant PfDHODH. A common method involves monitoring the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.
-
Substrate Solution: L-dihydroorotate in assay buffer.
-
Electron Acceptor Solution: DCIP in assay buffer.
-
Coenzyme Solution: Decylubiquinone in assay buffer.
-
Enzyme Solution: Recombinant PfDHODH diluted in assay buffer to the desired concentration (e.g., 12.5 nM).
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding a mixture of the substrate, electron acceptor, and coenzyme solutions.
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Normalize the rates to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Determine the IC50 value by fitting the dose-response curve to a suitable equation (e.g., four-parameter logistic).
-
P. falciparum Growth Inhibition Assay (SYBR Green I-based)
This assay determines the compound's potency in inhibiting the growth of intraerythrocytic P. falciparum. The SYBR Green I dye binds to the parasite's DNA, and the resulting fluorescence is proportional to the parasite load.
Protocol:
-
Parasite Culture:
-
Maintain a synchronous culture of P. falciparum (e.g., 3D7 or Dd2 strains) in human erythrocytes at a specified parasitemia and hematocrit.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add the test compound in serial dilutions.
-
Add the parasite culture to each well.
-
Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2).
-
-
Lysis and Staining:
-
Prepare a lysis buffer containing SYBR Green I (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I).
-
Add the lysis buffer to each well and incubate in the dark at room temperature for 1-24 hours.
-
-
Fluorescence Measurement:
-
Read the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence from uninfected red blood cells.
-
Normalize the fluorescence values to a DMSO control (100% growth) and a potent antimalarial control (e.g., artemisinin) at a high concentration (0% growth).
-
Calculate the EC50 value from the dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Protocol:
-
Cell Treatment:
-
Treat intact P. falciparum-infected red blood cells with the test compound or a vehicle control (DMSO) for a specified time.
-
-
Heating:
-
Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
-
Lysis and Protein Extraction:
-
Lyse the cells and separate the soluble protein fraction (containing non-aggregated proteins) from the aggregated protein pellet by centrifugation.
-
-
Protein Quantification:
-
Quantify the amount of soluble PfDHODH remaining at each temperature using methods such as Western blotting or mass spectrometry.
-
-
Data Analysis:
-
For each treatment condition, plot the amount of soluble PfDHODH as a function of temperature to generate a melting curve.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
-
Logical Comparison of Inhibitor Properties
A successful PfDHODH inhibitor should possess a combination of high potency against the parasite enzyme, selectivity over the human ortholog, good cellular activity, and favorable pharmacokinetic properties.
Figure 3: Comparison of key properties for ideal versus example PfDHODH inhibitors.
By employing this systematic approach of enzymatic, cellular, and in vivo assays, researchers can rigorously validate the on-target activity of novel PfDHODH inhibitors and build a strong data package to support their progression as potential next-generation antimalarial drugs.
References
- 1. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
Comparative Kinetic Analysis of Investigational Inhibitors Targeting Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH)
A comprehensive guide for researchers and drug development professionals on the kinetic profiles and experimental evaluation of selective PfDHODH inhibitors.
This guide provides a comparative analysis of the kinetic parameters of several key investigational inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the pyrimidine biosynthesis pathway of the malaria parasite. Due to its essential role and divergence from the human homolog, PfDHODH is a validated and highly promising target for novel antimalarial drugs. This document summarizes quantitative data, details experimental methodologies, and visualizes the enzyme's mechanism of inhibition to aid researchers in the evaluation of these compounds.
Comparative Analysis of Inhibitor Potency
The following table summarizes the in vitro inhibitory potencies of selected compounds against P. falciparum DHODH (PfDHODH) and, where available, human DHODH (HsDHODH) for selectivity comparison. The inhibitors include representatives from the triazolopyrimidine class (DSM1, DSM265), a benzimidazole-carboxamide (Genz-667348), and a well-characterized inhibitor of human DHODH (A77 1726).
| Compound | Chemical Class | Target Enzyme | IC50 (nM) | Ki (nM) | Inhibition Type vs. CoQ |
| DSM1 | Triazolopyrimidine | PfDHODH | 47 | 15 | Competitive |
| HsDHODH | >100,000 | - | - | ||
| DSM265 | Triazolopyrimidine | PfDHODH | 8.9 | - | - |
| HsDHODH | >41,000 | - | - | ||
| Genz-667348 | Benzimidazole-carboxamide | PfDHODH | ~20-40 | - | - |
| HsDHODH | >30,000 | - | - | ||
| A77 1726 | Cyanoacetic acid anilide | PfDHODH | Weak Inhibition | - | - |
| HsDHODH | 2,700 | - | Mixed-type |
Note: IC50 and Ki values are compiled from multiple sources and may have been determined under slightly different assay conditions. Direct comparison should be made with caution. The lack of a reported Ki value for some compounds is noted.
Mechanism of PfDHODH Inhibition
The primary mechanism of action for the potent PfDHODH inhibitors like the triazolopyrimidine series is the disruption of the enzyme's catalytic cycle. PfDHODH catalyzes the oxidation of dihydroorotate (DHO) to orotate, a key step in the de novo synthesis of pyrimidines.[1] This reaction involves two half-reactions: the reduction of a flavin mononucleotide (FMN) cofactor by DHO, followed by the re-oxidation of FMN by coenzyme Q (CoQ), linking pyrimidine biosynthesis to the mitochondrial electron transport chain.
The majority of selective PfDHODH inhibitors, including the triazolopyrimidine class, act by binding to the CoQ binding site on the enzyme. This binding is competitive with respect to CoQ, effectively blocking the second half-reaction of the catalytic cycle and leading to a halt in pyrimidine production. This ultimately deprives the parasite of essential building blocks for DNA and RNA synthesis, leading to its death.[1]
Caption: PfDHODH Catalytic Cycle and Inhibition Mechanism.
Experimental Protocols
The following is a representative protocol for a continuous spectrophotometric assay used to determine the inhibitory activity of compounds against PfDHODH. This assay monitors the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.
Materials and Reagents:
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.
-
Recombinant PfDHODH: Purified enzyme, concentration determined by a suitable protein assay.
-
L-Dihydroorotate (DHO): Substrate, prepared as a stock solution in DMSO.
-
Decylubiquinone (CoQD): Coenzyme Q analog, prepared as a stock solution in DMSO.
-
2,6-dichloroindophenol (DCIP): Electron acceptor, prepared as a stock solution in the assay buffer.
-
Test Compounds: Prepared as stock solutions in DMSO and serially diluted.
-
96- or 384-well microplates.
-
Spectrophotometer capable of reading absorbance at 600 nm.
Assay Procedure:
-
Enzyme Preparation: Dilute the recombinant PfDHODH in the assay buffer to a final working concentration (e.g., 12.5 nM).
-
Compound Addition: Add the test compounds at various concentrations to the wells of the microplate. Include a DMSO-only control for 0% inhibition and a control without the enzyme for 100% inhibition.
-
Pre-incubation: Add the diluted enzyme solution to each well containing the test compounds. Incubate at room temperature for a defined period (e.g., 20 minutes) to allow for compound binding to the enzyme.
-
Reaction Initiation: Prepare a reaction mixture containing DHO, CoQD, and DCIP in the assay buffer. The final concentrations in the reaction should be optimized, with representative concentrations being 175 µM DHO, 18 µM CoQD, and 95 µM DCIP.
-
Measurement: Initiate the enzymatic reaction by adding the reaction mixture to each well. Immediately begin monitoring the decrease in absorbance at 600 nm over time using a spectrophotometer. The rate of DCIP reduction is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Normalize the velocities against the DMSO control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
If determining the Ki for a competitive inhibitor, the assay is performed at multiple substrate concentrations, and the data are analyzed using methods such as a Dixon plot or by applying the Cheng-Prusoff equation.
-
Caption: Experimental Workflow for PfDHODH Inhibition Assay.
References
Correlation of In Vitro and In Vivo Activity for PfDHODH-IN-1: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo activity of PfDHODH-IN-1, a known inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a clinically validated target for antimalarial drugs.[1][2][3] The performance of this compound is compared with other key PfDHODH inhibitors to provide context for its potential as a developmental candidate.
Executive Summary
A strong correlation between in vitro enzymatic inhibition, in vitro parasite growth inhibition, and in vivo efficacy is a critical factor in the successful development of antimalarial drug candidates. This guide examines this correlation for this compound and other notable PfDHODH inhibitors. While this compound demonstrates potent inhibition of the PfDHODH enzyme, its translation to whole-cell parasite activity is suboptimal, indicating a potential disconnect in its in vitro-in vivo correlation (IVIVC). In contrast, compounds such as DSM265 and Genz-667348 exhibit a more favorable profile, with potent activity across enzymatic, cellular, and in vivo models, highlighting their potential as effective antimalarial agents.
Data Presentation: In Vitro and In Vivo Performance
The following tables summarize the available quantitative data for this compound and comparator compounds.
Table 1: In Vitro Activity of PfDHODH Inhibitors
| Compound | Class | PfDHODH IC₅₀ (µM) | P. falciparum (3D7) IC₅₀/EC₅₀ (µM) | P. falciparum (Dd2) IC₅₀ (µM) | Human DHODH IC₅₀ (µM) | Selectivity Index (hDHODH/PfDHODH) |
| PfDHODH-IN-2 | Dihydrothiophenone | 1.11 | >20 | >20 | >50 | >45 |
| DSM265 | Triazolopyrimidine | ~0.05 (IC₅₀) | ~0.0035 (EC₅₀) | - | >200 | >4000 |
| Genz-667348 | Thiophene-2-carboxamide | 0.014 | 0.005 | 0.006 | >30 | >2142 |
| A77-1726 | Leflunomide metabolite | 190 | - | - | 0.261 | 0.001 |
Data for this compound was not available; data for the structurally related PfDHODH-IN-2 is presented.[4] Data for DSM265 and Genz-667348 compiled from multiple sources.[5] A77-1726 is a known human DHODH inhibitor and serves as a negative control for PfDHODH selectivity.
Table 2: In Vivo Efficacy of PfDHODH Inhibitors in Murine Malaria Models
| Compound | Mouse Model | Dosing Regimen | ED₅₀ (mg/kg) | Outcome |
| This compound | Not Available | - | - | - |
| DSM265 | P. falciparum SCID mouse | - | - | Demonstrated efficacy |
| Genz-667348 | P. berghei | Oral, twice daily for 4 days | 13-21 | Sterile cure at 100 mg/kg/day |
In vivo data for this compound is not publicly available. Data for DSM265 and Genz-667348 compiled from multiple sources.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
PfDHODH Enzyme Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC₅₀) of a compound against the PfDHODH enzyme.
Principle: The activity of PfDHODH is monitored by the reduction of a dye, 2,6-dichloroindophenol (DCIP), in the presence of the enzyme, its substrate L-dihydroorotate, and a cofactor, decylubiquinone. Inhibitors will decrease the rate of dye reduction.
Protocol:
-
The assay is conducted in a 384-well plate format in a total volume of 50 µL.
-
The assay buffer consists of 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, and 0.05% Triton X-100.
-
Recombinant PfDHODH enzyme is added to a final concentration of 12.5 nM.
-
Serial dilutions of the test compound are added to the wells.
-
The reaction is initiated by adding a substrate mixture containing 175 µM L-dihydroorotate, 18 µM decylubiquinone, and 95 µM DCIP.
-
The decrease in absorbance at 600 nm due to the reduction of DCIP is monitored kinetically.
-
IC₅₀ values are calculated from the dose-response curves.
P. falciparum In Vitro Growth Inhibition Assay (SYBR Green I-based)
Objective: To determine the 50% effective concentration (EC₅₀) of a compound against the asexual blood stages of P. falciparum.
Principle: This assay measures the proliferation of parasites in red blood cells by quantifying the amount of parasite DNA using the fluorescent dye SYBR Green I.
Protocol:
-
P. falciparum cultures (e.g., 3D7 or Dd2 strains) are maintained in human red blood cells in RPMI-1640 medium supplemented with Albumax II.
-
Synchronized ring-stage parasites are plated in 96-well plates at a parasitemia of 0.5% and a hematocrit of 2%.
-
Serial dilutions of the test compound are added to the wells.
-
Plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
After incubation, the plates are frozen to lyse the red blood cells.
-
Lysis buffer containing SYBR Green I is added to each well.
-
Fluorescence is measured using a microplate reader (excitation: 485 nm, emission: 530 nm).
-
EC₅₀ values are determined from the resulting dose-response curves.
In Vivo Efficacy in a Murine Malaria Model (P. berghei 4-Day Suppressive Test)
Objective: To evaluate the in vivo antimalarial activity of a compound in a mouse model of malaria.
Principle: Mice are infected with a rodent malaria parasite, Plasmodium berghei, and treated with the test compound. The efficacy is determined by the reduction in parasite growth (parasitemia) compared to untreated controls.
Protocol:
-
Female BALB/c mice are infected intravenously with 1 x 10⁷ P. berghei-parasitized red blood cells.
-
Two hours post-infection, treatment with the test compound or vehicle control is initiated.
-
The compound is administered orally or via another appropriate route once or twice daily for four consecutive days.
-
On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse.
-
The smears are stained with Giemsa, and parasitemia is determined by microscopic examination of at least 1,000 red blood cells.
-
The effective dose 50 (ED₅₀), the dose that suppresses parasitemia by 50% relative to the vehicle-treated control group, is calculated.
Visualizations
The following diagrams illustrate key concepts and workflows related to PfDHODH inhibitor evaluation.
Caption: PfDHODH catalyzes a key step in pyrimidine biosynthesis.
Caption: A typical workflow for developing PfDHODH inhibitors.
Caption: Factors influencing in vitro-in vivo correlation.
References
- 1. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3D-QSAR Models for PfDHODH Inhibitor Design, Including Leflunomide Analogues Related to PfDHODH-IN-1
For Immediate Release
A comprehensive guide for researchers in drug discovery offers a comparative analysis of three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical target in the development of novel antimalarial drugs. This guide provides a detailed comparison of various 3D-QSAR models, including a study on leflunomide analogues likely encompassing PfDHODH-IN-1, offering valuable insights for the rational design of more potent and selective inhibitors.
Malaria remains a significant global health challenge, and the emergence of drug-resistant strains of P. falciparum necessitates the discovery of new therapeutic agents. PfDHODH, an essential enzyme in the parasite's pyrimidine biosynthesis pathway, has been identified as a promising drug target. 3D-QSAR modeling is a powerful computational tool that elucidates the relationship between the three-dimensional structure of molecules and their biological activity, thereby guiding the optimization of lead compounds.
This guide synthesizes data from key 3D-QSAR studies on PfDHODH inhibitors, presenting a side-by-side comparison of their methodologies and statistical robustness. The analysis includes a Self-Organizing Molecular Field Analysis (SOMFA) of leflunomide analogues, a class to which this compound belongs, a pharmacophore-based 3D-QSAR model, and a Comparative Molecular Field Analysis (CoMFA) on a series of tetrahydroquinolines.
Comparative Performance of 3D-QSAR Models
The effectiveness of a 3D-QSAR model is determined by its statistical significance and predictive power. The following tables summarize the key quantitative data from the compared studies.
Table 1: Statistical Validation of the SOMFA Model for Leflunomide Analogues
| Parameter | Value | Description |
| r² (non-cross-validated) | 0.687 | Coefficient of determination, indicating the goodness of fit of the model. |
| r²CV (cross-validated) | 0.664 | Cross-validated coefficient of determination, indicating the predictive ability of the model. |
Data sourced from a study on analogues of the active metabolite of leflunomide, which likely included this compound[1].
Table 2: Statistical Validation of the Pharmacophore Model (Hypo1)
| Parameter | Value/Result | Description |
| Correlation Coefficient | 0.935 | A measure of the linear correlation between experimental and predicted activities. |
| RMS Deviation | 2.15 | Root Mean Square Deviation, indicating the average deviation of the predicted values from the experimental values. |
| Training Set Accuracy | 89.4% | The percentage of compounds in the training set correctly predicted. |
| Test Set Accuracy | 72.4% | The percentage of compounds in the test set correctly predicted, indicating the model's external predictive power. |
This 3D-QSAR pharmacophore model was developed using a dataset of 67 PfDHODH inhibitors[2][3].
Table 3: Statistical Validation of the CoMFA Model for Tetrahydroquinolines
| Parameter | Value | Description |
| r²ncv (non-cross-validated) | 0.909 | Non-cross-validated correlation coefficient, indicating a strong correlation between experimental and predicted activities for the training set. |
| r²cv (cross-validated) | 0.617 | Leave-one-out cross-validated correlation coefficient, demonstrating good internal predictive ability. |
| r²pred (external validation) | 0.748 | Predictive r² for an external test set, confirming the model's ability to predict the activity of new compounds. |
This CoMFA study was performed on a dataset of tetrahydroquinoline derivatives targeting PfDHODH.
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for their interpretation and for the design of future research.
Self-Organizing Molecular Field Analysis (SOMFA)
The SOMFA study on leflunomide analogues involved the following key steps:
-
Dataset Preparation: A dataset of 53 analogues of the active metabolite of leflunomide was used. The biological activity was expressed as the IC₅₀ values for the inhibition of DHODH.
-
Molecular Modeling: The 3D structures of the compounds were generated and optimized to their lowest energy conformation.
-
Molecular Alignment: A crucial step in 3D-QSAR, the molecules were aligned based on a common substructure to ensure that the calculated fields were comparable.
-
Field Calculation: Steric and electrostatic fields were calculated around each molecule on a 3D grid.
-
QSAR Model Generation: Partial Least Squares (PLS) analysis was used to generate a linear equation correlating the variations in the steric and electrostatic fields with the variations in biological activity.
-
Model Validation: The predictive power of the model was assessed using the leave-one-out cross-validation method, which yielded the r²CV value. The non-cross-validated r² was also calculated to assess the model's goodness of fit.
Pharmacophore-Based 3D-QSAR (Hypo1 Model)
The generation of the Hypo1 pharmacophore model followed these steps:
-
Dataset Collection: A set of 67 potent PfDHODH inhibitors with their corresponding IC₅₀ values was compiled.
-
Conformational Analysis: For each molecule, a set of representative low-energy conformations was generated to account for molecular flexibility.
-
Pharmacophore Feature Identification: Common chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic groups, aromatic rings) present in the most active compounds were identified.
-
Hypothesis Generation: A set of pharmacophore hypotheses, each consisting of a specific 3D arrangement of these features, was generated.
-
Scoring and Ranking: The generated hypotheses were scored and ranked based on their ability to rationalize the activity of the training set molecules. The hypothesis that best correlated the geometric fit and the biological activity was selected as the best model (Hypo1).
-
Model Validation: The predictive ability of the Hypo1 model was validated using a test set of compounds that were not used in the model generation.
Comparative Molecular Field Analysis (CoMFA)
The CoMFA study on tetrahydroquinolines was conducted as follows:
-
Dataset and Alignment: A dataset of tetrahydroquinoline derivatives was used. The alignment of the molecules was guided by superimposing them onto a template structure derived from a co-crystal structure.
-
Molecular Field Calculation: Steric (Lennard-Jones potential) and electrostatic (Coulomb potential) interaction fields were calculated for each molecule within a 3D grid. A probe atom (typically a sp³ carbon with a +1 charge) was used to sample the field at each grid point.
-
PLS Analysis: Partial Least Squares (PLS) analysis was employed to derive a linear relationship between the CoMFA field values (independent variables) and the biological activities (dependent variable).
-
Model Validation: The statistical significance and predictive capability of the CoMFA model were assessed using leave-one-out cross-validation (r²cv) and by predicting the activities of an external test set of compounds (r²pred).
Conclusion
This comparative guide highlights the application of different 3D-QSAR methodologies in the study of PfDHODH inhibitors. The SOMFA study on leflunomide analogues provides a valuable model for a class of compounds that includes this compound. The pharmacophore and CoMFA studies, while on different chemical series, demonstrate the utility of these approaches in identifying key structural features for potent inhibitory activity. Researchers and drug development professionals can leverage the insights from these diverse models to guide the synthesis and optimization of novel, more effective antimalarial agents targeting PfDHODH. The presented data and experimental protocols serve as a valuable resource for initiating or advancing research in this critical area of medicinal chemistry.
References
- 1. 3D-QSAR Studies on a Series of Dihydroorotate Dehydrogenase Inhibitors: Analogues of the Active Metabolite of Leflunomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study between 3D-QSAR and Docking-Based Pharmacophore models for potent Plasomodium falciparum dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
Assessing the Therapeutic Potential of PfDHODH-IN-1 and its Analogs Against Current Antimalarial Drug Candidates
A Comparative Guide for Researchers and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of new antimalarial agents with novel mechanisms of action. One of the most promising targets is the P. falciparum dihydroorotate dehydrogenase (PfDHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for parasite survival. This guide provides a comparative assessment of PfDHODH-IN-1, an analog of the active metabolite of Leflunomide (A77 1726), against more advanced PfDHODH inhibitors, namely DSM265 and Genz-667348, to evaluate their therapeutic potential.
Executive Summary
This guide presents a head-to-head comparison of key performance indicators for three distinct chemical scaffolds targeting PfDHODH. While DSM265, a triazolopyrimidine-based inhibitor, has advanced to clinical trials and demonstrates potent activity, other scaffolds like the benzimidazole-thiophene carboxamide Genz-667348 and the leflunomide analog this compound (represented by A77 1726) also exhibit significant antimalarial properties. The data herein is intended to inform further research and development efforts in the pursuit of novel and effective antimalarial therapies.
Data Presentation: Quantitative Comparison of PfDHODH Inhibitors
The following tables summarize the in vitro efficacy of this compound (represented by A77 1726), DSM265, and Genz-667348 against the PfDHODH enzyme and P. falciparum parasites.
Table 1: In Vitro Enzyme Inhibition and Parasite Growth Inhibition
| Compound | Chemical Class | PfDHODH IC₅₀ (nM) | P. falciparum (3D7/Dd2) EC₅₀ (nM) | Selectivity (Human DHODH IC₅₀ / PfDHODH IC₅₀) |
| This compound (A77 1726) | Isoxazole Carboxamide | ~1,000 | ~10,000 | >100 |
| DSM265 | Triazolopyrimidine | 0.5 - 5.4 | 1 - 4 | >5,000 |
| Genz-667348 | Benzimidazole-thiophene carboxamide | 10 - 20 | 1 - 5 | >1,000 |
Note: Data is compiled from multiple sources and represents approximate ranges. IC₅₀ (50% inhibitory concentration) against the enzyme and EC₅₀ (50% effective concentration) against parasite growth can vary based on assay conditions.
Table 2: In Vivo Efficacy in Mouse Models of Malaria
| Compound | Mouse Model | Dosing Regimen | Efficacy (ED₉₀ or Cure) |
| This compound (A77 1726) | Not extensively reported for malaria | - | - |
| DSM265 | P. falciparum SCID mouse | Single oral dose | ED₉₀ of ~3 mg/kg |
| Genz-667348 | P. berghei mouse | Oral, twice daily for 4 days | ED₅₀ of 13-21 mg/kg/day; sterile cure at 100 mg/kg/day |
Mechanism of Action: Targeting Pyrimidine Biosynthesis
PfDHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, converting dihydroorotate to orotate. P. falciparum is solely reliant on this pathway for the synthesis of pyrimidines, which are essential for DNA and RNA replication.[1] Human cells, in contrast, can utilize a salvage pathway, providing a therapeutic window for selective inhibition of the parasite enzyme.[2] All three inhibitors discussed bind to the ubiquinone binding site of PfDHODH, preventing the regeneration of the FMN cofactor and halting pyrimidine synthesis, which ultimately leads to parasite death.
Caption: Inhibition of PfDHODH blocks the pyrimidine biosynthesis pathway.
Experimental Protocols
PfDHODH Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant PfDHODH.
-
Principle: The activity of PfDHODH is monitored by the reduction of a dye, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.
-
Reagents:
-
100 mM HEPES buffer (pH 8.0)
-
150 mM NaCl
-
5% Glycerol
-
0.05% Triton X-100
-
175 µM L-dihydroorotate
-
18 µM decylubiquinone
-
95 µM 2,6-dichloroindophenol (DCIP)
-
Recombinant PfDHODH enzyme (12.5 nM)
-
Test compounds at various concentrations
-
-
Procedure:
-
The assay is performed in a 384-well plate format.
-
Add 50 µL of the reaction mixture (buffer, substrates, and DCIP) to each well.
-
Add the test compound at desired concentrations.
-
Initiate the reaction by adding the PfDHODH enzyme.
-
Monitor the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.
-
Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Caption: Workflow for the PfDHODH enzyme inhibition assay.
In Vitro Antimalarial Activity Assay (SYBR Green I-based)
This whole-cell assay determines the efficacy of compounds in inhibiting the growth of P. falciparum in red blood cell culture.
-
Principle: The SYBR Green I dye intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA, thus serving as a measure of parasite growth.
-
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strains), synchronized at the ring stage
-
Human red blood cells
-
Complete culture medium (RPMI 1640, AlbuMAX, hypoxanthine)
-
96-well plates
-
SYBR Green I dye
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
-
Test compounds at various concentrations
-
-
Procedure:
-
Plate serial dilutions of the test compounds in a 96-well plate.
-
Add the parasite culture (typically at 0.5-1% parasitemia and 2% hematocrit) to each well.
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
After incubation, lyse the red blood cells by adding lysis buffer containing SYBR Green I.
-
Incubate in the dark for 1 hour.
-
Measure fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Determine the EC₅₀ value by plotting the fluorescence intensity against the log of the compound concentration.
-
Caption: Workflow for the SYBR Green I-based antimalarial assay.
Conclusion and Future Directions
The comparative analysis reveals that while this compound (represented by A77 1726) demonstrates inhibitory activity against PfDHODH, its potency is significantly lower than that of the more advanced candidates, DSM265 and Genz-667348. DSM265 stands out for its high potency, excellent selectivity, and promising clinical data, positioning it as a leading candidate for a single-dose malaria treatment. Genz-667348 also shows potent preclinical efficacy.
The development of diverse chemical scaffolds targeting PfDHODH is crucial to overcoming potential resistance. Future research should focus on:
-
Lead Optimization: Improving the potency and pharmacokinetic properties of novel scaffolds.
-
Resistance Profiling: Understanding the mechanisms of resistance to current PfDHODH inhibitors to guide the development of next-generation compounds.
-
Combination Therapy: Evaluating the synergistic potential of PfDHODH inhibitors with other antimalarials to enhance efficacy and delay the onset of resistance.
The continued exploration of PfDHODH inhibitors holds immense promise for the future of antimalarial drug discovery.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for PfDHODH-IN-1
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds like PfDHODH-IN-1 are paramount to ensuring laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a comprehensive framework for its safe disposal based on general best practices for laboratory chemical waste, particularly for enzyme inhibitors and halogenated organic compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to prevent the inhalation of any vapors or aerosols.
Waste Categorization and Segregation
Proper segregation of chemical waste is the critical first step to prevent hazardous reactions and ensure compliant disposal. Waste containing this compound should be categorized as halogenated organic waste due to the presence of trifluoromethyl groups.
Key Segregation Principles:
-
Do not mix with non-halogenated organic waste.
-
Keep separate from aqueous, acidic, or basic waste streams.[1]
-
Avoid contamination with incompatible materials, such as strong oxidizing agents.[1]
-
Collect waste in a designated, properly sealed, and clearly labeled container.
Step-by-Step Disposal Protocol
-
Container Selection and Labeling :
-
Select a waste container made of a material compatible with halogenated organic compounds (e.g., glass or a suitable plastic).
-
The container must be in good condition with a secure, leak-proof cap.[2]
-
Before adding any waste, affix a "Hazardous Waste" label. The label must include the full chemical name, "this compound," and indicate its potential hazards (e.g., "Toxic," "Irritant").[3]
-
-
Waste Collection :
-
Carefully transfer the waste, whether in solid form or dissolved in a solvent, into the designated halogenated organic waste container.
-
For liquid waste, use a funnel to prevent spills.
-
Do not overfill the container; a general guideline is to fill it to no more than 90% of its capacity.[4]
-
-
Container Management :
-
Keep the waste container tightly sealed when not in use.
-
Store the container in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated, cool, and dry, and provide secondary containment to mitigate spills.
-
-
Arranging for Disposal :
-
Once the waste container is nearly full (around 75-80% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
-
Documentation :
-
Maintain a detailed log of the waste generated, including the chemical name, quantity, and the date it was added to the waste container.
-
Quantitative Data and Physical Properties
While specific experimental data for this compound is limited in the public domain, the following table summarizes general properties that are important for safe handling and disposal considerations.
| Property | Value / Information | Significance for Disposal |
| Chemical Nature | Halogenated organic compound; enzyme inhibitor. | Requires segregation as halogenated waste. Potential for biological activity necessitates careful handling to avoid environmental release. |
| Solubility | Likely soluble in organic solvents such as DMSO. | The solvent used will determine the complete waste profile. For example, a solution in DMSO should be treated as halogenated organic solvent waste. |
| Form | Typically a solid powder. | Solid waste should be kept separate from liquid waste to comply with disposal regulations. |
| Reactivity | Avoid contact with strong oxidizing agents. | Incompatible materials must not be mixed in the same waste container to prevent dangerous chemical reactions. |
Experimental Protocols: General Spill Cleanup
In the event of a spill, immediate and appropriate action is essential.
-
Evacuate and Isolate : Immediately alert personnel in the vicinity and evacuate the area. Restrict access to the spill zone.
-
Ventilate : Ensure the chemical fume hood is operating at maximum capacity if the spill is contained within it. For spills outside a hood, ventilate the area as safely as possible.
-
Don PPE : Before re-entering the area, don the appropriate PPE, including respiratory protection if necessary.
-
Contain and Absorb : For small spills, use an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels.
-
Collect Waste : Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of this compound waste in a laboratory setting.
References
Essential Safety and Handling of PfDHODH-IN-1: A Guide for Researchers
For Immediate Reference: This document provides crucial safety and logistical information for handling the research compound PfDHODH-IN-1. All personnel must review this guide before commencing any work with this material.
This guide is intended for researchers, scientists, and drug development professionals working with this compound, a potent inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). Due to the absence of a specific Safety Data Sheet (SDS) for this compound (CAS No. 183945-55-3), the following recommendations are based on best practices for handling acrylamide-containing compounds and general laboratory safety protocols. The information provided is intended to supplement, not replace, institutional safety guidelines and professional judgment.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound in solid form or in solution is outlined below. The selection of respiratory protection should be based on a risk assessment of the specific procedures to be performed.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) inspected before use. | To prevent skin contact with the compound. |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect eyes from splashes or airborne particles. |
| Body Protection | Laboratory coat. For procedures with a higher risk of splashing, consider a chemical-resistant apron. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is required. | To prevent inhalation of the compound. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
| Parameter | Guideline |
| Handling | Handle in a designated area, such as a chemical fume hood, to minimize exposure. Avoid the formation of dust and aerosols. |
| Storage (Solid) | Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. |
| Storage (Solution) | Prepare solutions fresh. If storage is necessary, store in tightly sealed vials at -20°C for short-term and -80°C for long-term storage. |
Spill and Exposure Procedures
Immediate and appropriate action is required in the event of a spill or personnel exposure.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Response Workflow
Disposal Plan
All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous waste.
-
Solid Waste: Place in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect in a designated, sealed, and labeled hazardous waste container.
-
Disposal Route: All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) office. Do not dispose of down the drain or in regular trash.
Experimental Protocols
Solution Preparation
-
Work Area Preparation: Ensure the chemical fume hood is clean and operational.
-
PPE: Don all required personal protective equipment.
-
Weighing: Carefully weigh the desired amount of solid this compound in a tared container within the fume hood.
-
Solubilization: Add the appropriate solvent (e.g., DMSO) to the solid and mix gently until fully dissolved.
-
Storage: If not for immediate use, store the solution in a tightly sealed vial at the recommended temperature.
-
Cleanup: Decontaminate all surfaces and equipment used. Dispose of all waste as hazardous.
Signaling Pathway Context
This compound is an inhibitor of the de novo pyrimidine biosynthesis pathway in Plasmodium falciparum, which is essential for the synthesis of DNA and RNA. By inhibiting the PfDHODH enzyme, this compound disrupts a critical metabolic pathway for the parasite's survival.
This document is intended to provide essential safety and logistical information for the handling of this compound. It is the responsibility of the user to ensure that all procedures are conducted in accordance with institutional and regulatory guidelines. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
